Monomethyl auristatin E intermediate-8
Description
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Structure
3D Structure
Properties
Molecular Formula |
C20H31NO5 |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
tert-butyl (3R)-3-hydroxy-5-methyl-4-(phenylmethoxycarbonylamino)heptanoate |
InChI |
InChI=1S/C20H31NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,16,18,22H,6,12-13H2,1-5H3,(H,21,24)/t14?,16-,18?/m1/s1 |
InChI Key |
AZTSBAWJROLRIQ-BFHRDPOASA-N |
Isomeric SMILES |
CCC(C)C([C@@H](CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to a Key Intermediate in Monomethyl Auristatin E (MMAE) Synthesis
A Note on "Monomethyl auristatin E intermediate-8" : Extensive searches of chemical databases and scientific literature did not yield a publicly documented, specific chemical entity identified as "this compound" with an associated CAS number. The nomenclature of intermediates in complex syntheses can vary between different research groups and patents, and may not always be publicly disclosed.
This guide will focus on the well-characterized and crucial precursor, Monomethyl auristatin E intermediate-9 , for which detailed technical information is readily available. This intermediate is a significant building block in the total synthesis of Monomethyl auristatin E (MMAE), a potent anti-mitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs).
Core Data Summary for Monomethyl auristatin E intermediate-9
This section summarizes the key chemical and physical properties of Monomethyl auristatin E intermediate-9.
| Property | Value | Reference(s) |
| Chemical Name | tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate | [1] |
| CAS Number | 120205-58-5 | [1] |
| Molecular Formula | C₂₂H₃₅NO₅ | [1][2] |
| Molecular Weight | 393.52 g/mol | [1] |
| Appearance | Colorless to light yellow oil | [1] |
Role in the Synthesis of Monomethyl Auristatin E
Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[3] Its high cytotoxicity makes it a powerful component of ADCs, which are designed to selectively deliver the toxic payload to cancer cells.[3][4] The synthesis of MMAE is a multi-step process that relies on the precise assembly of several chiral fragments.[3]
MMAE intermediate-9 is a critical building block in the convergent synthesis of the MMAE peptide backbone.[5] It provides a significant portion of the final structure with the correct stereochemistry, which is essential for the biological activity of MMAE.[1] The overall synthetic strategy involves the preparation of key intermediates, like intermediate-9, which are then coupled together to form the final pentapeptide-like structure of MMAE.[3]
Experimental Protocols
While detailed, proprietary industrial synthesis protocols are not fully public, the following outlines generalized experimental procedures based on published literature for the synthesis and subsequent use of intermediates like MMAE intermediate-9.
Synthesis of a Precursor to MMAE Intermediate-9
The formation of the core structure of intermediate-9 can be achieved through a stereoselective aldol (B89426) reaction followed by O-methylation.
1. Aldol Reaction:
-
Reactants: N-(benzyloxycarbonyl)-N-methyl-(S,S)-isoleucinal and the lithium enolate of tert-butyl acetate (B1210297).[3]
-
Procedure: To a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, tert-butyl acetate is slowly added. After stirring, a solution of N-(benzyloxycarbonyl)-N-methyl-(S,S)-isoleucinal in anhydrous THF is added. The reaction mixture is stirred at -78 °C and then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with ethyl acetate.[3]
2. O-methylation to Yield MMAE Intermediate-9:
-
Reactants: The purified aldol adduct from the previous step, a strong base (e.g., sodium hydride), and methyl iodide.[3]
-
Procedure: The aldol adduct is dissolved in anhydrous THF at 0 °C, and a strong base is added. After a period of stirring, methyl iodide is introduced, and the reaction is allowed to proceed overnight. The reaction is quenched with water, and the product, MMAE intermediate-9, is extracted and purified by column chromatography.[3]
Coupling of MMAE Intermediate-9 in MMAE Synthesis
Intermediate-9 is subsequently used in peptide coupling reactions to extend the peptide chain of MMAE.
Protocol using HATU as a coupling agent:
-
Reactants: The carboxylic acid of the N-terminally protected peptide fragment, HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), and MMAE intermediate-9.[2]
-
Procedure: The carboxylic acid component is pre-activated with HATU in anhydrous DMF. In a separate flask, intermediate-9 is dissolved in anhydrous DMF. The solution of intermediate-9 is then slowly added to the pre-activated acid mixture at 0 °C, followed by the dropwise addition of DIPEA. The reaction is stirred for several hours, and the progress is monitored by TLC or LC-MS. The final coupled product is purified by flash column chromatography.[2]
Protocol using EDC/HOBt as coupling agents:
-
Reactants: N-Boc-Peptide-OH, MMAE intermediate-9, EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (Hydroxybenzotriazole), and DIPEA in anhydrous DCM (Dichloromethane).[2]
-
Procedure: The reactants are combined in anhydrous DCM under an inert atmosphere and cooled to 0 °C. EDC·HCl is added portion-wise. The reaction is stirred at 0 °C and then allowed to warm to room temperature to proceed for 12-24 hours. After workup, the desired coupled product is purified by silica (B1680970) gel chromatography.[2]
Quantitative Data
The following table presents representative yields and purity for key steps in the synthesis of MMAE, which are indicative of the efficiency of the synthetic process involving intermediates like intermediate-9. These values can vary based on reaction conditions and scale.[6][7]
| Synthetic Step | Typical Yield | Typical Purity (by HPLC) |
| Peptide Coupling | 70-90% | >95% |
| Deprotection Steps | >95% | >98% |
| Final Product (MMAE) after Purification | ~85% (from intermediate-9) | ≥98.5% |
Visualizations
Simplified Synthetic Workflow of MMAE
The following diagram illustrates a generalized workflow for the total synthesis of Monomethyl Auristatin E, highlighting the sequential nature of the process.
Caption: General workflow for the total synthesis of Monomethyl Auristatin E (MMAE).
Mechanism of Action of MMAE
Monomethyl auristatin E intermediate-9 itself does not have a direct biological signaling role; its importance lies in being a precursor to the highly cytotoxic MMAE.[5] The final product, MMAE, functions by inhibiting cell division.[4] The following diagram illustrates the mechanism of action of an MMAE-containing antibody-drug conjugate.
Caption: Mechanism of action of MMAE delivered via an Antibody-Drug Conjugate.[6]
References
The Crucial Role of Intermediate-8 in the Synthesis of Monomethyl Auristatin E (MMAE): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl Auristatin E (MMAE) is a highly potent antineoplastic agent integral to the efficacy of several antibody-drug conjugates (ADCs). Its complex molecular architecture necessitates a sophisticated, multi-step total synthesis. A critical juncture in this synthetic pathway involves the formation and subsequent reaction of a key building block, often referred to in literature and commercial sources as Intermediate-8 . This technical guide provides an in-depth exploration of the role of Intermediate-8 in the MMAE synthesis pathway, offering detailed experimental protocols, quantitative data, and visualizations to aid researchers in this field.
While the numbering of intermediates can vary between different synthetic routes and publications, a pivotal and well-characterized intermediate in the convergent synthesis of MMAE is the N-terminal dipeptide fragment, N-((benzyloxy)carbonyl)-N-methyl-L-valyl-L-valine tert-butyl ester . For the purposes of this guide, we will refer to this compound as Intermediate-8, as it represents a common strategic disconnection point in the overall synthesis.
The Strategic Importance of Intermediate-8
The synthesis of MMAE is typically achieved through a convergent approach, where key fragments of the molecule are synthesized independently before being coupled together in the final stages. This strategy offers several advantages over a linear synthesis, including higher overall yields and easier purification of intermediates.
Intermediate-8 constitutes the N-terminal dipeptide unit of MMAE. Its synthesis and purification are critical for the successful construction of the final pentapeptide-like structure. The presence of the N-methylated valine residue in Intermediate-8 introduces significant steric hindrance, making the peptide coupling steps challenging and requiring carefully optimized conditions to avoid racemization and ensure high yields.
Synthesis Pathway and the Role of Intermediate-8
The overall synthesis of MMAE can be conceptually divided into the preparation of three key fragments:
-
The N-terminal Dipeptide (Intermediate-8): N-((benzyloxy)carbonyl)-N-methyl-L-valyl-L-valine tert-butyl ester.
-
The Central Core: Comprising the unusual amino acids dolaisoleucine and dolaproine.
-
The C-terminal Unit: Norephedrine or a derivative thereof.
Intermediate-8 is synthesized and then coupled with the deprotected N-terminus of the central core fragment. The logical workflow is depicted below:
Experimental Protocols
The following are representative experimental protocols for the synthesis and subsequent utilization of Intermediate-8. Researchers should note that specific conditions may require optimization based on laboratory-specific reagents and equipment.
Protocol 1: Synthesis of Intermediate-8 (N-((benzyloxy)carbonyl)-N-methyl-L-valyl-L-valine tert-butyl ester)
This procedure involves the coupling of N-Cbz-N-methyl-L-valine with L-valine tert-butyl ester.
Materials:
-
N-((benzyloxy)carbonyl)-N-methyl-L-valine
-
L-valine tert-butyl ester hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (B109758) (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of N-((benzyloxy)carbonyl)-N-methyl-L-valine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, suspend L-valine tert-butyl ester hydrochloride (1.0 eq) in anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (1.1 eq). Stir until a clear solution is obtained.
-
Add the solution from step 3 to the activated acid from step 2.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford Intermediate-8.
Protocol 2: Deprotection of Intermediate-8 and Coupling with the Central Fragment
This protocol describes the removal of the Cbz protecting group from Intermediate-8 and its subsequent coupling to the dolaisoleucine-dolaproine fragment.
Materials:
-
Intermediate-8 (from Protocol 1)
-
Palladium on carbon (10 wt. %)
-
Hydrogen gas
-
Methanol (B129727) or Ethyl Acetate (B1210297)
-
Dolaisoleucyl-dolaproine fragment (with a free N-terminus)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Deprotection: Dissolve Intermediate-8 in methanol or ethyl acetate. Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the deprotected dipeptide (H-N-Me-Val-Val-OtBu).
-
Coupling: To a solution of the dolaisoleucyl-dolaproine fragment (1.0 eq) and the deprotected dipeptide from step 3 (1.1 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring for completion by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify the resulting tetrapeptide fragment by chromatography.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and coupling of Intermediate-8. Actual results may vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of Intermediate-8
| Reaction Step | Starting Materials | Product | Coupling Reagents | Solvent | Typical Yield (%) | Typical Purity (HPLC, %) |
| Dipeptide Formation | N-Cbz-N-Me-L-Val, L-Val-OtBu | Intermediate-8 | DIC, HOBt | DCM | 85-95 | >95 |
Table 2: Utilization of Intermediate-8 in Fragment Coupling
| Reaction Step | Key Reactants | Product | Coupling Reagents | Solvent | Typical Yield (%) | Typical Purity (HPLC, %) |
| Cbz Deprotection | Intermediate-8 | H-N-Me-Val-Val-OtBu | H₂, Pd/C | MeOH | 95-99 | >98 |
| Fragment Coupling | H-N-Me-Val-Val-OtBu, Dil-Dap fragment | N-Me-Val-Val-Dil-Dap fragment | PyBOP, DIPEA | DMF | 75-85 | >90 |
Visualization of Key Processes
The following diagrams illustrate the chemical structures and reaction pathways discussed.
Conclusion
Intermediate-8, the N-terminal dipeptide fragment, plays a pivotal role in the convergent synthesis of MMAE. Its successful and high-purity synthesis is a critical determinant of the overall efficiency of the total synthesis. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of ADC development, providing a solid foundation for the synthesis of this complex and vital molecule. Careful execution of the described experimental procedures and rigorous purification of the intermediates are paramount to achieving the high-purity MMAE required for clinical applications.
An In-depth Technical Guide to Monomethyl Auristatin E (MMAE) and its Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Monomethyl auristatin E (MMAE), a potent antimitotic agent integral to the development of antibody-drug conjugates (ADCs). While the specific molecular weight for "Monomethyl auristatin E intermediate-8" is not publicly available, this document details the synthesis of MMAE, focusing on known intermediates and the final active compound. It includes experimental protocols, quantitative data, and pathway diagrams to support research and development in this field.
Quantitative Data Summary
The following table summarizes the molecular weights of Monomethyl auristatin E and a key synthetic precursor, intermediate-9.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| Monomethyl auristatin E (MMAE) | C₃₉H₆₇N₅O₇ | 717.98[1] |
| tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate (Intermediate-9) | C₂₅H₄₁NO₅ | 435.60 |
The Synthetic Pathway of Monomethyl Auristatin E
The total synthesis of MMAE is a complex, multi-step process that involves the sequential coupling of several chiral amino acid and peptide fragments. A convergent approach is typically employed, where key intermediates are synthesized separately before being combined to form the final pentapeptide-like structure.
A generalized workflow for the synthesis of MMAE is outlined below. This process highlights the formation of key peptide bonds and the introduction of unique structural motifs characteristic of the auristatin family.
Generalized Synthetic Workflow for MMAE
Experimental Protocols
The following are generalized experimental protocols for key stages in the synthesis of MMAE, based on established chemical literature.[2]
Peptide Coupling
A representative procedure for the coupling of amino acid intermediates:
-
Activation: Dissolve the N-protected amino acid (1.2 equivalents) and a coupling agent such as HATU (1.2 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF).
-
Amine Component: To this solution, add the amino-deprotected peptide fragment (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.
Boc-Deprotection
A standard protocol for the removal of the tert-butyloxycarbonyl (Boc) protecting group:
-
Reaction: Dissolve the Boc-protected peptide in a solution of 4M HCl in 1,4-dioxane.
-
Incubation: Stir the solution at room temperature for 1 hour.
-
Solvent Removal: Evaporate the solvent under reduced pressure to yield the hydrochloride salt of the deprotected peptide. This product is often used in the subsequent coupling step without further purification.
Mechanism of Action: Microtubule Disruption
MMAE exerts its potent cytotoxic effects by inhibiting cell division.[3] As a tubulin inhibitor, it disrupts the dynamics of microtubule assembly and disassembly, a process critical for the formation of the mitotic spindle during mitosis. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis. In the context of an ADC, the MMAE payload is released into the target cancer cell following the internalization and lysosomal degradation of the ADC.
The signaling pathway illustrating the mechanism of action of an MMAE-based ADC is depicted below.
Mechanism of Action of MMAE-based ADCs
References
From Sea Hare to Synthesis: A Technical History of Auristatin Intermediates
This technical guide provides an in-depth exploration of the discovery and history of auristatin intermediates, pivotal components in the development of modern antibody-drug conjugates (ADCs). We trace the journey from the initial isolation of their natural product precursors to the sophisticated, fully synthetic routes that produce key intermediates like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
The Natural Origin: Discovery of Dolastatin 10
The story of auristatins begins with the discovery of dolastatin 10, a potent antineoplastic agent.[1] In 1987, the research group of Professor George R. Pettit at Arizona State University isolated this natural pentapeptide from the sea hare Dolabella auricularia, a marine mollusk found in the Indian Ocean.[1][2][3] The isolation was a monumental task; researchers processed approximately 1,600 kg of the sea hare to obtain constituents in minuscule yields of 10⁻⁶ to 10⁻⁷%.[2][4]
Dolastatin 10 demonstrated extraordinary cytotoxic activity against a variety of cancer cell lines, with 50% growth inhibition (GI50) at sub-nanomolar concentrations.[1] Its mechanism of action was identified as the potent inhibition of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[1][5] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1] Despite its remarkable potency, dolastatin 10's clinical development was hampered by a narrow therapeutic window and significant side effects in human trials.[1][6][7]
The Synthetic Evolution: From Dolastatin Analogs to Auristatins
The challenges associated with dolastatin 10 spurred extensive research into synthetic analogues to improve its pharmacological profile while preserving its high cytotoxicity.[1] These synthetic derivatives were collectively termed "auristatins." Early structure-activity relationship (SAR) studies focused on modifying the C-terminal dolaphenine (Doe) residue, leading to the creation of compounds like auristatin PE, which showed that this part of the molecule could be altered while retaining activity.[1][8]
A pivotal breakthrough came from researchers at Seattle Genetics (now Seagen). They developed monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) by modifying the N-terminus of the peptide backbone.[1] Specifically, they replaced the N,N-dimethylvaline (Dov) unit of earlier auristatins with N-methylvaline.[1] This seemingly minor modification was crucial, as it introduced a secondary amine. This amine served as an ideal attachment point for linker chemistries, enabling the stable conjugation of the highly potent auristatin payload to a monoclonal antibody, thereby creating the modern ADC.[1][3]
Auristatin Intermediates and Synthesis Strategy
The total synthesis of auristatins is a complex undertaking due to the presence of several unique, chiral amino acid units. The parent dolastatin 10 structure is comprised of five key building blocks: dolavaline (Dov), valine (Val), dolaisoleuine (Dil), dolaproine (Dap), and the C-terminal amine, dolaphenine (Doe).[5]
The synthesis of MMAE and its intermediates typically follows a convergent strategy, where different fragments of the molecule are prepared separately before being coupled together.[9] A crucial building block in this process is often referred to as "intermediate-9," which is chemically defined as tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate.[9] This intermediate contains the essential stereocenters that form a significant portion of the N-terminal backbone of the final MMAE molecule.[9]
Quantitative Data
The potency of these compounds has been extensively documented. The transition from the natural product to the synthetic analogues for ADCs was driven by the need to harness this sub-nanomolar cytotoxicity in a targeted manner.
Table 1: Cytotoxicity of Dolastatin 10 and Analogues
| Compound | Cell Line | IC₅₀ / GI₅₀ (nM) | Reference |
|---|---|---|---|
| Dolastatin 10 | HT-29 (Colon) | 0.06 | [2] |
| Dolastatin 10 | MCF7 (Breast) | 0.03 | [2] |
| Dolastatin 10 | L1210 (Leukemia) | 0.03 | [2] |
| MMAE (Free Drug) | Various | 0.14 - 0.5 |[10][11] |
Table 2: Key Structural Units and Modifications
| Position | Dolastatin 10 Unit | MMAE Unit | MMAF Unit | Significance of Change |
|---|---|---|---|---|
| P1 (N-Terminus) | Dolavaline (Dov) | Monomethyl-valine | Monomethyl-valine | Creates secondary amine for linker attachment. |
| P2 | Valine | Valine | Valine | Core structure retained for tubulin binding. |
| P3 | Dolaisoleuine (Dil) | Dolaisoleuine (Dil) | Dolaisoleuine (Dil) | Core structure retained for tubulin binding. |
| P4 | Dolaproine (Dap) | Dolaproine (Dap) | Dolaproine (Dap) | Core structure retained for tubulin binding. |
| P5 (C-Terminus) | Dolaphenine (Doe) | Norephedrine analog | Phenylalanine analog | C-terminal modifications fine-tune properties like hydrophilicity. |
General Experimental Protocols
While specific, proprietary protocols vary, the synthesis of auristatin intermediates generally relies on established principles of solution-phase peptide chemistry. Recent patents describe processes for the preparation and purification of MMAE and other derivatives.[12][13][14]
-
Peptide Coupling: The assembly of the peptide backbone is achieved through sequential coupling reactions. Amide bonds are formed between the carboxyl group of one intermediate and the amino group of another. This is facilitated by coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).[2]
-
Protection/Deprotection: Throughout the synthesis, reactive functional groups (amines, carboxylates) on the amino acid intermediates are protected with chemical moieties like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[2][9] These protecting groups prevent unwanted side reactions and are selectively removed at appropriate steps, often using acids like trifluoroacetic acid (TFA) or conditions like catalytic hydrogenation.[2]
-
Purification: After key coupling or deprotection steps, the intermediates must be rigorously purified. The primary method used is column chromatography on a silica (B1680970) gel stationary phase, which separates the desired product from unreacted starting materials, reagents, and byproducts.[15] The purity and identity of intermediates are confirmed using analytical techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[15]
Mechanism of Action in ADCs
The success of auristatin intermediates in oncology is realized through their incorporation into ADCs. The ADC selectively delivers the potent cytotoxic payload to cancer cells expressing a specific surface antigen, thereby increasing the therapeutic window.
Conclusion
The history of auristatin intermediates is a prime example of natural product chemistry evolving into precision-engineered therapeutics. The journey from the laborious isolation of dolastatin 10 from a marine mollusk to the strategic, multi-step synthesis of MMAE and MMAF highlights the critical role of synthetic chemistry in modern drug development. The creation of intermediates with functionalities designed for linker attachment was the essential innovation that unlocked the potential of these ultra-potent cytotoxins, transforming them into cornerstone payloads for a growing class of successful antibody-drug conjugates.[1] Ongoing research continues to explore novel auristatin analogues and intermediates to further optimize the efficacy and safety of targeted cancer therapies.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Development of Dolastatin 10-Derived Antibody Drug Conjugate Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antineoplastic agents 337. Synthesis of dolastatin 10 structural modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 13. US20240108744A1 - Auristatin derivatives and conjugates thereof - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of Monomethyl Auristatin E and its Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for Monomethyl auristatin E (MMAE) and its intermediates. Given the limited publicly available quantitative solubility data for Monomethyl auristatin E intermediate-8, this document expands its scope to include solubility information for the final active pharmaceutical ingredient, MMAE, and another key intermediate, MMAE intermediate-9. This information is critical for process development, formulation, and scale-up in the manufacturing of antibody-drug conjugates (ADCs).
Monomethyl auristatin E is a highly potent antineoplastic agent and a critical component of several clinically approved and investigational ADCs.[1] As an integral part of the synthesis of MMAE, understanding the solubility of its intermediates, such as intermediate-8, is crucial for efficient and scalable production.[2]
Solubility Data
Table 1: Solubility of Monomethyl Auristatin E (MMAE)
| Solvent System | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 48 mg/mL (66.85 mM) | Saturation unknown.[3] |
| Ethanol | ~25 mg/mL | - |
| Dimethylformamide (DMF) | ~20 mg/mL | - |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.5 mg/mL | - |
| 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline | 2.62 mg/mL (3.65 mM) | Clear solution; requires ultrasonic treatment.[3] |
| 5% DMSO, 95% (20% SBE-β-CD in saline) | ≥ 2.62 mg/mL (3.65 mM) | Clear solution.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.48 mM) | Clear solution.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (3.48 mM) | Clear solution.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.48 mM) | Clear solution.[3] |
| 10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.48 mM) | Clear solution.[3] |
| 10% Ethanol, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (3.48 mM) | Clear solution.[3] |
| 1% DMSO, 99% Saline | ≥ 0.52 mg/mL (0.72 mM) | Clear solution.[3] |
| Water | < 0.1 mg/mL | Insoluble.[3] |
Table 2: Solubility of Monomethyl Auristatin E Intermediate-9
| Solvent | Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Immunomart[4] |
Experimental Protocols
The following is a general protocol for determining the equilibrium solubility of pharmaceutical intermediates, such as this compound, using the widely accepted shake-flask method.[4]
Objective: To determine the saturation solubility of a compound in a specific solvent system at a controlled temperature.
Materials:
-
Test compound (e.g., this compound)
-
Selected solvent(s)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of the test compound to a series of vials, each containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
Analysis:
-
Data Interpretation:
-
The determined concentration represents the equilibrium solubility of the compound in the specific solvent at the tested temperature.
-
Visualizations
To provide a clearer understanding of the context and processes involved, the following diagrams illustrate the general synthetic pathway of MMAE and the experimental workflow for solubility determination.
Caption: General Synthetic Pathway of MMAE.
Caption: Shake-Flask Solubility Determination Workflow.
References
Structural Elucidation of MMAE Synthesis Precursors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of key precursors in the synthesis of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent and a critical payload in antibody-drug conjugates (ADCs). The synthesis of MMAE is a complex, multi-step process, and rigorous characterization of its precursors is essential to ensure the purity, efficacy, and safety of the final active pharmaceutical ingredient.[1] This document details the primary synthetic strategies, experimental protocols for structural analysis, and key analytical data for the principal intermediates.
Overview of MMAE Synthesis Strategies
The total synthesis of MMAE, a synthetic analogue of the natural product dolastatin 10, is typically achieved through a convergent synthesis approach.[1] This strategy involves the independent synthesis of key fragments, which are then coupled to form the final pentapeptide-like structure. The core precursors include unique amino acid derivatives such as dolaisoleucine (Dil), dolaproine (Dap), and dolaphenine (Doe), as well as di- and tri-peptide intermediates.[1][2] Linear synthesis, often employing solid-phase peptide synthesis (SPPS), can also be utilized, though the convergent approach is often favored for its efficiency in later stages.[2]
The structure of MMAE consists of five units, often denoted P1 through P5, starting from the N-terminus. These are typically N-methyl-L-valine (P1), L-valine (P2), dolaisoleucine (P3), dolaproine (P4), and dolaphenine (P5).[2][3] The synthesis of these precursors and their subsequent coupling is a critical aspect of MMAE production.
Synthesis and Structural Elucidation of Key Precursors
The following sections detail the synthesis and analytical characterization of the primary precursors of MMAE.
Dolaisoleucine (Dil)
Dolaisoleucine is a unique amino acid that forms a central part of the MMAE backbone. Its synthesis and protection are crucial initial steps.
Experimental Protocol: Synthesis of Boc-L-Val-L-Dil-OMe
-
Esterification of Dolaisoleucine (Dil): To a solution of Boc-L-Dolaisoleucine in methanol, add thionyl chloride dropwise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure to obtain the methyl ester.[1]
-
Boc Deprotection: The resulting methyl ester is dissolved in a 4M HCl solution in 1,4-dioxane (B91453) and stirred for 1 hour at room temperature to yield the HCl salt of the dolaisoleucine methyl ester.[1]
-
Peptide Coupling: In a separate vessel, Boc-L-Valine is dissolved in dichloromethane (B109758) (DCM) and activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C for 30 minutes. A solution of the dolaisoleucine methyl ester HCl salt and triethylamine (B128534) (TEA) in DCM is then added. The mixture is stirred overnight at room temperature.[1]
-
Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to yield the dipeptide Boc-L-Val-L-Dil-OMe.[1]
Dolaproine (Dap)
Dolaproine is another non-standard amino acid integral to the MMAE structure. Its stereoselective synthesis is a key challenge. The synthesis often involves an aldol (B89426) condensation between an (S)-proline-derived aldehyde and a chiral propionate.[4]
Experimental Protocol: Synthesis of N-Boc-dolaproine
A stereoselective synthesis of N-Boc-dolaproine can be achieved through the condensation of a chiral oxazolidinone with S-prolinal using dibutylboron triflate to direct the stereochemistry of the aldol reaction. This is followed by methylation and cleavage of the amide to yield N-Boc-dolaproine.[5]
Dolaphenine (Doe)
Dolaphenine is the C-terminal unit of MMAE. Its synthesis presents the challenge of maintaining the stereochemical integrity of the carbon adjacent to the thiazole (B1198619) ring.[6] An efficient synthesis route involves the cyclodehydration of Cbz-protected phenylalanine and cysteine precursors to form a thiazoline, followed by a Ni(0)-promoted decarbonylative aromatization to create the thiazole ring with retention of stereochemistry.[6]
N-Methyl-L-valine
The N-terminal amino acid of MMAE is N-methyl-L-valine.
Experimental Protocol: N-methylation of L-Valine
-
To a solution of L-valine in methanol, paraformaldehyde and sodium cyanoborohydride are added.[1]
-
The mixture is stirred at room temperature for 24 hours.[1]
-
For purification, the reaction mixture is first acidified with 1N HCl and then basified with 1N NaOH.[1]
-
The product is extracted with diethyl ether, and the organic layer is dried and concentrated to obtain N-methyl-L-valine.[1]
Analytical Techniques for Structural Elucidation
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive structural elucidation and purity assessment of MMAE precursors.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a primary tool for assessing the purity of MMAE precursors and the final product. Chiral HPLC is also crucial for confirming the stereochemical integrity of the amino acid precursors, as diastereomeric impurities can impact the biological activity of the final ADC.[7]
Table 1: Typical RP-HPLC Parameters for Purity Analysis [8]
| Parameter | Value |
| Instrumentation | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30% to 95% B; 25-30 min: 95% B; 30-31 min: 95% to 30% B; 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 214 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the precursors and to identify impurities. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.
Table 2: Typical Mass Spectrometry Parameters for Molecular Weight Confirmation [8]
| Parameter | Value |
| Instrumentation | High-resolution mass spectrometer (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Mass Range | 100-1000 m/z |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Gas Temperature | 325°C |
| Sheath Gas Flow | 11 L/min |
Table 3: Observed Mass Spectrometry Fragments for MMAE [4]
| m/z | Ion |
| 718.4 | [M+H]⁺ |
| 740.4 | [M+Na]⁺ |
| 756.4 | [M+K]⁺ |
| 496.3 | MMAE-specific MS/MS fragment from [M+Na]⁺ precursor |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of MMAE and its precursors. 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC, ROESY) experiments are used to determine the chemical structure, connectivity of atoms, and stereochemistry.[3][7] The presence of two conformers (cis and trans) of MMAE in solution can be distinguished and characterized by detailed 2D ROESY analysis.[3]
Experimental Protocol: NMR Spectroscopy for Structural Confirmation [7]
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).[7]
-
Sample Preparation: Dissolve 5-10 mg of the precursor in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).[7]
-
1D NMR Experiments:
-
2D NMR Experiments (for full structural elucidation):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range proton-carbon couplings.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is crucial for stereochemical assignments.[3]
-
-
Data Analysis: Compare the acquired spectra with published data or a well-characterized reference standard to confirm the structure and identify any unexpected signals that may indicate impurities.[7]
Table 4: Key ¹H NMR Signals for MMAE Conformers in DMSO-d6 [3]
| Proton | Conformer A (cis) δ (ppm) | Conformer B (trans) δ (ppm) |
| H-4 (dolaproine) | ~3.8 | ~3.4 |
| H-7a/b (dolaproine) | Separated by ~0.49 ppm | Separated by ~0.17 ppm |
| H-2 (dolaisoleucine) | ~4.2 | ~4.0 |
Note: Exact chemical shifts can vary based on experimental conditions. This table highlights key differences between the two major conformers.
Visualizing Synthesis and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the convergent synthesis pathway for MMAE and a typical analytical workflow for the characterization of its precursors.
Caption: Convergent synthesis pathway for MMAE.
References
- 1. Biomimetic Synthesis of Cbz-(S)-Dolaphenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New insight on the structural features of the cytotoxic auristatins MMAE and MMAF revealed by combined NMR spectroscopy and quantum chemical modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Dolastatin 10 Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dolastatin 10, a potent antineoplastic pentapeptide isolated from the marine sea hare Dolabella auricularia, has served as a pivotal lead compound in the development of novel anticancer agents.[1][2] Its remarkable cytotoxicity, often in the nanomolar to picomolar range, is primarily attributed to its ability to inhibit tubulin polymerization, a critical process in cell division.[1][3] This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis.[4] However, the therapeutic window of dolastatin 10 itself was found to be narrow in clinical trials. This has spurred extensive research into the synthesis and evaluation of dolastatin 10 analogues with improved pharmacological profiles. This technical guide provides an in-depth overview of the foundational research on dolastatin 10 analogues, focusing on their structure-activity relationships (SAR), mechanism of action, and the experimental methodologies employed in their evaluation.
Structure-Activity Relationships of Dolastatin 10 Analogues
The pentapeptide structure of dolastatin 10 consists of four unique amino acids: dolavaline (Dov), valine (Val), dolaisoleuine (Dil), and dolaproine (Dap), with a C-terminal dolaphenine (Doe) residue.[4] Structure-activity relationship studies have revealed that modifications at various positions can significantly impact the cytotoxicity and overall pharmacological properties of these analogues.
N-Terminal (Dov) Modifications
Modifications at the N-terminal dolavaline (Dov) residue have been explored to enhance potency and improve physicochemical properties. The development of monomethyl auristatin F (MMAF) involved modifications at this terminus.[1] Further studies have shown that introducing α,α-disubstituted amino acids at the N-terminus can lead to analogues with excellent potencies in tumor cell proliferation assays and unique ADME (absorption, distribution, metabolism, and excretion) characteristics.[1]
C-Terminal (Doe) Modifications
The C-terminal dolaphenine (Doe) residue has been a key target for modification to create analogues suitable for conjugation to monoclonal antibodies, leading to the development of antibody-drug conjugates (ADCs). A prominent example is monomethyl auristatin E (MMAE), a derivative of auristatin E, which is widely used as a payload in ADCs.[5] Replacing the Doe unit with other aromatic structures containing esters or amides has been shown to be crucial for enhancing the in vitro activity of certain analogues.[1]
Modifications of Central Residues (Val, Dil, Dap)
While the N- and C-termini have been the primary focus of modifications, alterations to the central amino acid residues have also been investigated.
-
Valine (Val): Introduction of heteroatoms, such as an azide (B81097) group, into the valine residue has yielded potent analogues, particularly when combined with a phenylalanine-derived P5 subunit.[6]
-
Dolaisoleuine (Dil): The Dil unit is considered essential for the cytotoxicity of dolastatins.[1] The stereochemistry at positions 18 and 19 within the dolaisoleucine moiety is critical for the inhibition of tubulin polymerization.[7]
-
Dolaproine (Dap): Introducing an azide functional group into the Dap subunit has been shown to enhance cytotoxic activity in vitro.[1] Analogues with azide modifications in both the P2 (Val) and P4 (Dap) positions have demonstrated enhanced cytotoxicity compared to MMAE.[5][8]
Quantitative Data on Dolastatin 10 Analogues
The following tables summarize the in vitro cytotoxic activities of selected dolastatin 10 analogues against various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Analogue/Compound | Cell Line | IC50/GI50 (nM) | Reference |
| Dolastatin 10 | L1210 Leukemia | 0.03 | [1] |
| Dolastatin 10 | NCI-H69 (SCLC) | 0.059 | [1] |
| Dolastatin 10 | DU-145 (Prostate) | 0.5 | [1] |
| Dolastatin 10 | HT-29 (Colon) | 0.06 | [1] |
| Dolastatin 10 | MCF7 (Breast) | 0.03 | [1] |
| Analogue with Azide at P2 and P4 | - | 0.057 | [5] |
| MMAF Analogue (N-terminal mod) | HCT 116 (Colon) | More cytotoxic than MMAF | [1] |
Mechanism of Action: Inhibition of Tubulin Polymerization and Induction of Apoptosis
The primary mechanism of action of dolastatin 10 and its analogues is the inhibition of tubulin polymerization.[1][3] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase.[4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.
A key downstream event in dolastatin 10-induced apoptosis is the downregulation of the anti-apoptotic protein Bcl-2.[9] Dolastatin 10 has been shown to induce the phosphorylation of Bcl-2, leading to its inactivation and promoting apoptosis.[1] This reactivation of the apoptotic pathway is a crucial aspect of the anticancer activity of these compounds.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Dolastatin 10 analogue stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[11]
-
Compound Treatment: Prepare serial dilutions of the dolastatin 10 analogue in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[7]
-
Incubation with MTT: Incubate the plates for 1 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Tubulin Polymerization Assay (Turbidity-based)
This assay measures the polymerization of tubulin into microtubules by monitoring the increase in turbidity (light scattering).[8]
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[8]
-
GTP solution (100 mM stock)
-
Glycerol
-
Dolastatin 10 analogue stock solution (in DMSO)
-
Positive control (e.g., Nocodazole) and negative control (DMSO)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Thaw all reagents on ice. Prepare a working solution of tubulin at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol.[8] Keep this solution on ice.
-
Compound Preparation: Prepare serial dilutions of the dolastatin 10 analogue in General Tubulin Buffer. The final concentration in the assay will be 1/10th of this concentration.
-
Assay Setup: In a pre-warmed 96-well plate, add 10 µL of the compound dilutions, positive control, or negative control to the respective wells.
-
Initiation of Polymerization: To initiate the reaction, add 90 µL of the cold tubulin working solution to each well.[8]
-
Data Acquisition: Immediately place the plate in the pre-warmed microplate reader (37°C). Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[8]
-
Data Analysis: Plot the absorbance at 340 nm against time. Determine the Vmax (maximum rate of polymerization) and the plateau absorbance for each curve. Calculate the percentage of inhibition for each concentration relative to the negative control and determine the IC50 value.[8]
Visualizations
Experimental Workflow for Cytotoxicity and Tubulin Polymerization Assays
Caption: Workflow for determining cytotoxicity and tubulin polymerization inhibition.
Signaling Pathway of Dolastatin 10 Analogue-Induced Apoptosis
Caption: Dolastatin 10 analogues induce apoptosis via tubulin inhibition.
Conclusion
The foundational research on dolastatin 10 analogues has paved the way for the development of highly potent anticancer agents, particularly as payloads in antibody-drug conjugates. The extensive structure-activity relationship studies have provided valuable insights into the key structural features required for potent inhibition of tubulin polymerization and cytotoxicity. The detailed experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel dolastatin 10 analogues with improved therapeutic potential. Further research in this area holds promise for the generation of next-generation anticancer therapies with enhanced efficacy and safety profiles.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dolastatin 10, a powerful cytostatic peptide derived from a marine animal. Inhibition of tubulin polymerization mediated through the vinca alkaloid binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Linear and Macrocyclic Dolastatin 10 Analogues Containing Pyrrolidine Ring Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B assay protocol: Significance and symbolism [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
Methodological & Application
Application Notes & Protocols for the Purification of Monomethyl Auristatin E (MMAE) Intermediate-8
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Monomethyl Auristatin E (MMAE) Intermediate-8, a crucial precursor in the synthesis of the potent anti-cancer agent MMAE. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and its subsequent conjugation in antibody-drug conjugates (ADCs).[1] This document outlines common purification techniques, including normal-phase and reversed-phase chromatography, and provides protocols for purity analysis.
MMAE is a synthetic antineoplastic agent that is a key component of several ADCs.[2] It functions by inhibiting cell division through the disruption of microtubule assembly, ultimately leading to apoptosis.[2] The multi-step synthesis of MMAE requires rigorous purification of its intermediates to ensure the final product's high purity and efficacy.[1]
Data Presentation: Purification Techniques for MMAE Intermediate-8
The following table summarizes common chromatographic techniques used for the purification of MMAE Intermediate-8 and related peptide fragments. The choice of method depends on the polarity of the intermediate and the nature of the impurities.
| Purification Technique | Stationary Phase | Mobile Phase System | Separation Principle | Typical Purity Achieved |
| Normal-Phase Flash Chromatography | Silica (B1680970) Gel | Heptane/Ethyl Acetate or Dichloromethane (B109758)/Methanol | Adsorption; separation based on polarity. | >95% |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | C18 or C8 | Water/Acetonitrile (B52724) with 0.1% TFA or Formic Acid | Partition; separation based on hydrophobicity.[3] | >99%[2] |
| Non-Chromatographic Crystallization/Precipitation | N/A | Toluene/n-heptane or Water | Solubility differences.[4][5] | Variable, often used for crude purification. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography Purification of MMAE Intermediate-8
This protocol is suitable for the purification of moderately polar intermediates from less polar or more polar impurities.
1. Sample Preparation: a. Dissolve the crude MMAE Intermediate-8 in a minimal amount of dichloromethane (DCM). b. Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture under reduced pressure until a free-flowing powder is obtained.
2. Column Preparation: a. Select a silica gel cartridge with a capacity appropriate for the amount of crude material. b. Equilibrate the column with the initial mobile phase mixture (e.g., 100% Heptane or a low percentage of Ethyl Acetate in Heptane).
3. Chromatographic Separation: a. Load the prepared sample onto the top of the equilibrated column. b. Begin the elution with the initial mobile phase. c. Gradually increase the polarity of the mobile phase by increasing the percentage of Ethyl Acetate (or Methanol if using a DCM/MeOH system). A typical gradient might be from 0% to 50% Ethyl Acetate in Heptane over 20-30 column volumes. d. Monitor the elution of compounds using a UV detector (220 nm and 254 nm) or by thin-layer chromatography (TLC) analysis of the collected fractions.[6]
4. Fraction Pooling and Concentration: a. Collect fractions containing the pure desired product based on the UV chromatogram or TLC analysis. b. Combine the pure fractions and concentrate them under reduced pressure to yield the purified MMAE Intermediate-8.
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC) Purification of MMAE Intermediate-8
This protocol is ideal for achieving high purity of the intermediate, particularly for removing closely related structural impurities.[2]
1. Sample Preparation: a. Dissolve the crude or partially purified MMAE Intermediate-8 in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or a mixture of acetonitrile and water, to a concentration of approximately 10-50 mg/mL.[7] b. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC System and Column: a. System: Preparative HPLC system equipped with a UV detector. b. Column: A C18 reversed-phase column (e.g., 20 mm x 150 mm, 5 µm particle size) is commonly used.[6] c. Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[6] d. Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[6]
3. Chromatographic Separation: a. Equilibrate the column with the initial mobile phase composition (e.g., 95% Mobile Phase A and 5% Mobile Phase B). b. Inject the prepared sample onto the column. c. Elute the sample using a linear gradient, for example, from 5% to 95% Mobile Phase B over 30-40 minutes.[6] d. Flow Rate: A typical flow rate for a preparative column of this size is 15-20 mL/min.[6] e. Detection: Monitor the elution at 220 nm and 280 nm.[1]
4. Fraction Collection and Product Isolation: a. Collect fractions corresponding to the main product peak. b. Analyze the purity of the collected fractions by analytical HPLC. c. Pool the fractions with the desired purity (>99%). d. Remove the acetonitrile from the pooled fractions by rotary evaporation. e. Lyophilize the remaining aqueous solution to obtain the purified MMAE Intermediate-8 as a white solid.[2]
Mandatory Visualizations
References
The Convergent Synthesis of Monomethyl Auristatin E (MMAE): Application Notes on the Strategic Use of Intermediate-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a critical payload component in the development of antibody-drug conjugates (ADCs). Its intricate structure necessitates a sophisticated and well-orchestrated synthetic strategy. A convergent synthesis approach, which involves the preparation of complex fragments that are later combined, is often employed to maximize efficiency and yield. Within this strategy, the use of key building blocks, such as Monomethyl auristatin E intermediate-8, is crucial for the successful construction of the final, highly cytotoxic molecule.
This document provides detailed application notes and protocols pertaining to the use of "this compound" in the convergent synthesis of MMAE. While specific, publicly available, detailed protocols for the direct synthesis and subsequent coupling of an intermediate explicitly named "intermediate-8" are limited, this guide is based on established principles of peptide synthesis relevant to the assembly of MMAE and related complex molecules. The protocols and data presented herein are representative of the methodologies employed for the coupling of similar advanced intermediates in a convergent synthesis workflow.
The Role of Intermediate-8 in Convergent MMAE Synthesis
In a convergent synthesis of MMAE, the overall molecule is typically dissected into several key fragments that are synthesized independently before their final assembly. "Intermediate-8" is understood to be a significant fragment of the MMAE backbone. The general strategy involves the coupling of this advanced intermediate with other pre-synthesized fragments to form the complete pentapeptide-like structure of MMAE. This approach offers several advantages over a linear synthesis, including higher overall yields and easier purification of intermediates.
The logical workflow for a convergent synthesis of MMAE utilizing a key intermediate is depicted below. This diagram illustrates the independent synthesis of major fragments followed by their sequential coupling to yield the final product.
Caption: Convergent synthesis workflow for MMAE highlighting the coupling of Intermediate-8.
Experimental Protocols
The following protocols are generalized procedures for the key steps in a convergent synthesis of MMAE involving an advanced intermediate like "intermediate-8." These protocols are based on standard peptide coupling and purification techniques commonly used in the synthesis of complex peptide-like molecules.
Protocol 1: Peptide Coupling of Intermediate-8 with a C-terminal Fragment
Objective: To couple "Intermediate-8" with a pre-synthesized C-terminal fragment of MMAE.
Materials:
-
Intermediate-8
-
C-terminal MMAE fragment (with a free amine)
-
Coupling agents (e.g., HATU, HBTU, or DCC/HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the C-terminal MMAE fragment (1.0 equivalent) and the coupling agent (1.1 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid group of the fragment.
-
Coupling Reaction: In a separate flask, dissolve Intermediate-8 (1.05 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated C-terminal fragment solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Remove the DMF under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate (B1210297) or dichloromethane/methanol).
Protocol 2: Purification and Characterization of the Coupled Product
Objective: To purify and confirm the identity of the product from the coupling reaction.
Materials:
-
Crude coupled product
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Mass Spectrometer (e.g., ESI-MS)
-
NMR Spectrometer
-
Appropriate solvents for HPLC and NMR
Procedure:
-
HPLC Purification:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., acetonitrile (B52724)/water mixture).
-
Purify the product using a preparative reverse-phase HPLC system with a suitable column (e.g., C18) and a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid).
-
Collect the fractions containing the desired product and combine them.
-
Lyophilize the combined fractions to obtain the pure product.
-
-
Purity Analysis:
-
Assess the purity of the final product using analytical reverse-phase HPLC.
-
-
Structural Confirmation:
-
Mass Spectrometry: Confirm the molecular weight of the purified product using high-resolution mass spectrometry.
-
NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and stereochemistry of the coupled product.
-
Data Presentation
The following tables summarize representative quantitative data for the key steps in a convergent MMAE synthesis. Please note that these values are illustrative and actual results may vary depending on the specific reaction conditions and the exact nature of the intermediates used.
Table 1: Representative Reaction Parameters for Peptide Coupling
| Parameter | Value |
| Reactants | |
| Intermediate-8 | 1.05 equivalents |
| C-terminal Fragment | 1.0 equivalent |
| Coupling Agent (HATU) | 1.1 equivalents |
| Base (DIPEA) | 2.0 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 4 - 12 hours |
| Yield and Purity | |
| Crude Yield | >90% |
| Purity after Chromatography | >95% |
Table 2: Analytical Data for a Representative Coupled Intermediate
| Analytical Technique | Expected Result |
| Analytical HPLC | |
| Purity | ≥98% |
| Retention Time | Dependent on specific fragment and conditions |
| High-Resolution Mass Spectrometry (HRMS) | |
| [M+H]⁺ | Calculated mass ± 5 ppm |
| ¹H NMR | |
| Chemical Shifts | Consistent with the proposed structure |
| Integration | Proportional to the number of protons |
| ¹³C NMR | |
| Chemical Shifts | Consistent with the proposed structure |
Signaling Pathway and Mechanism of Action
MMAE exerts its potent cytotoxic effects by disrupting the cellular microtubule network, which is essential for mitosis. The following diagram illustrates the mechanism of action of an MMAE-containing ADC.
Application Notes and Protocols for the Scale-up Synthesis of a Key Dipeptide Intermediate of Monomethyl Auristatin E (MMAE)
Introduction
Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a critical cytotoxic payload used in several approved antibody-drug conjugates (ADCs) for cancer therapy.[1][2] The complex, multi-step synthesis of MMAE requires robust and scalable production of its unique amino acid and peptide fragment intermediates.[2] Maintaining stereochemical integrity, managing hazardous reagents, and achieving the high purity required for clinical applications are significant challenges in scaling up its synthesis.[1][3]
This document provides a detailed protocol for the scale-up synthesis of a crucial dipeptide intermediate, Boc-Dolaproinyl-Dolaisoleuine methyl ester . This intermediate is formed by the coupling of two non-proteinogenic amino acid derivatives, Boc-Dolaproine (Boc-Dap) and Dolaisoleuine methyl ester (Dil-OMe), which represent key building blocks in the convergent synthesis of the MMAE pentapeptide backbone.[2][3]
Synthesis Overview
The synthesis strategy focuses on the solution-phase peptide coupling of the carboxylic acid of Boc-Dap with the amine of Dil-OMe. This reaction is a critical step that requires careful selection of coupling reagents and reaction conditions to maximize yield and minimize racemization, a common side reaction in peptide chemistry.[4]
The overall workflow involves:
-
Preparation of Starting Materials: Ensuring the quality and availability of Boc-Dap and Dil-OMe HCl salt.
-
Peptide Coupling Reaction: Activation of the carboxylic acid of Boc-Dap and subsequent reaction with Dil-OMe.
-
Aqueous Work-up: Quenching the reaction and removing water-soluble byproducts.
-
Purification: Isolation and purification of the target dipeptide intermediate.
Experimental Protocol: Scale-up Synthesis of Boc-Dap-Dil-OMe
This protocol is adapted from established synthetic routes for auristatin analogues and is intended for researchers trained in organic synthesis.[2] All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[1]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Mass/Volume | Equivalents |
| Boc-Dolaproine (Boc-Dap) | C₁₅H₂₇NO₅ | 301.38 | 1.00 | 301.4 g | 1.00 |
| Dolaisoleuine methyl ester HCl salt (Dil-OMe·HCl) | C₁₄H₂₈ClNO₃ | 293.84 | 1.05 | 308.5 g | 1.05 |
| HOBt (Hydroxybenzotriazole) | C₆H₅N₃O | 135.13 | 1.20 | 162.2 g | 1.20 |
| EDC·HCl (EDC) | C₈H₁₈ClN₃ | 191.70 | 1.20 | 220.0 g | 1.20 |
| DIPEA (N,N-Diisopropylethylamine) | C₈H₁₉N | 129.24 | 3.00 | 509 mL | 3.00 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 5.0 L | - |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | 2.0 L | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | 2.0 L | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | 1.0 L | - |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | MgSO₄ | 120.37 | - | 200 g | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | - |
| Hexanes | C₆H₁₄ | 86.18 | - | As needed | - |
Reaction Procedure
-
Dissolution: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add Boc-Dolaproine (301.4 g, 1.00 mol), Dolaisoleuine methyl ester HCl salt (308.5 g, 1.05 mol), and Hydroxybenzotriazole (HOBt) (162.2 g, 1.20 mol).
-
Solvent Addition: Add Dichloromethane (DCM, 5.0 L) to the reactor and stir the mixture to form a suspension.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Base Addition: Slowly add N,N-Diisopropylethylamine (DIPEA, 509 mL, 3.00 mol) to the suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Coupling Agent Addition: Once the temperature is stable at 0-5 °C, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 220.0 g, 1.20 mol) portion-wise over 45-60 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) until the starting material (Boc-Dap) is consumed.
Work-up and Purification
-
Quenching: Upon completion, cool the reaction mixture back to 10-15 °C.
-
Aqueous Wash: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (2 x 1.0 L)
-
Saturated NaHCO₃ solution (2 x 1.0 L)
-
Brine (1 x 1.0 L)
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄, 200 g), filter, and wash the solid with DCM (2 x 250 mL).
-
Concentration: Concentrate the combined filtrate under reduced pressure to obtain the crude product as a viscous oil or semi-solid.
-
Crystallization/Purification:
-
Dissolve the crude oil in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place in a refrigerator (0-4 °C) for 12 hours to induce crystallization.
-
Filter the resulting solid, wash with cold hexanes, and dry under vacuum at 40 °C to a constant weight.
-
Expected Results
| Parameter | Typical Value |
| Product | Boc-Dolaproinyl-Dolaisoleuine methyl ester |
| Appearance | White to off-white solid |
| Yield | 80-90% |
| Purity (HPLC) | >98% |
Visualization of Workflow
Synthesis Workflow Diagram
Caption: Workflow for the scale-up synthesis of the Boc-Dap-Dil-OMe intermediate.
Safety and Handling
-
Hazardous Reagents: EDC·HCl is a sensitizer (B1316253) and irritant. DIPEA is corrosive and flammable. DCM is a suspected carcinogen. Handle these reagents with extreme care, using engineering controls (fume hood) and appropriate PPE (gloves, safety glasses, lab coat).[1]
-
Reaction Conditions: The coupling reaction is exothermic, particularly during the addition of DIPEA and EDC. Maintain strict temperature control to prevent runaway reactions and minimize side product formation.[4]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Quality Control
The purity of the final intermediate is crucial for the successful synthesis of the full MMAE molecule.[5]
-
HPLC Analysis: Use a reversed-phase HPLC method (e.g., C18 column) to determine the purity of the final product and identify any impurities.[4][5]
-
Structural Confirmation: Confirm the identity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Chiral Purity: Assess the chiral purity using a suitable chiral HPLC method to ensure no significant racemization has occurred during the coupling step.[4]
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Monomethyl Auristatin E (MMAE) Intermediate-8
Introduction
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and a critical payload component in numerous antibody-drug conjugates (ADCs).[1][2] The intricate, multi-step synthesis of MMAE involves the sequential coupling of several amino acid and peptide fragments.[3] Ensuring the purity of each intermediate is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient.[1] This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of MMAE Intermediate-8, a key precursor in the MMAE synthetic pathway.
MMAE Intermediate-8 is a hydrophobic peptide fragment that requires efficient separation from process-related impurities, such as deletion sequences or incompletely deprotected analogues. Reversed-phase HPLC is the predominant technique for purifying peptides and complex organic molecules due to its high resolution and the volatility of its mobile phases, which simplifies product recovery.[4][5] The protocol described herein provides a reliable method for achieving high purity of MMAE Intermediate-8, suitable for researchers, scientists, and professionals in the field of drug development and manufacturing.
Materials and Methods
Instrumentation:
-
Preparative HPLC system with a gradient pump and a UV-Vis detector
-
Analytical HPLC system with a UV-Vis detector for fraction analysis
Consumables and Reagents:
-
Crude MMAE Intermediate-8
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol for sample dissolution and system flushing
Chromatographic Conditions:
A summary of the analytical and preparative HPLC conditions is provided in Table 1.
Table 1: HPLC System and Chromatographic Conditions
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18 reverse-phase (4.6 mm x 150 mm, 5 µm) | C18 reverse-phase (50 mm x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 20-70% B over 25 min | 30-60% B over 40 min |
| Flow Rate | 1.0 mL/min | 80.0 mL/min |
| Column Temperature | 35°C | Ambient |
| Detection Wavelength | 214 nm & 280 nm | 220 nm |
| Injection Volume | 10 µL | 5 mL |
Experimental Protocol
1. Sample Preparation: The crude MMAE Intermediate-8 sample is dissolved in a minimal amount of methanol, followed by dilution with Mobile Phase A to a final concentration of 20 mg/mL. The sample is then filtered through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. System Equilibration: The preparative HPLC system is equilibrated with the starting mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
3. Purification: The prepared sample is injected onto the equilibrated preparative column. The gradient elution is initiated as per the conditions in Table 1. Fractions are collected based on the UV detector signal, targeting the main peak corresponding to MMAE Intermediate-8.
4. Fraction Analysis: The collected fractions are analyzed using the analytical HPLC method detailed in Table 1 to determine the purity of each fraction.
5. Pooling and Lyophilization: Fractions with a purity of ≥98% are pooled together. The acetonitrile is removed using a rotary evaporator, and the remaining aqueous solution is lyophilized to obtain the purified MMAE Intermediate-8 as a solid.
Results and Discussion
The purification of crude MMAE Intermediate-8 was successfully performed using the described preparative RP-HPLC method. The initial purity of the crude material was determined to be 85% by analytical HPLC, with several closely eluting impurities. The preparative chromatogram showed a major peak corresponding to the target compound, which was selectively collected.
The analytical HPLC of the pooled and lyophilized product confirmed a significant increase in purity. A summary of the purification results is presented in Table 2.
Table 2: Summary of Purification Results for MMAE Intermediate-8
| Parameter | Value |
| Crude Purity | 85.0% |
| Amount Loaded | 500 mg |
| Purified Purity | 98.5% |
| Recovered Mass | 410 mg |
| Process Yield | 82.0% |
The results demonstrate the effectiveness of the developed RP-HPLC protocol for the purification of MMAE Intermediate-8, achieving high purity and a good recovery yield. The method is scalable for larger quantities of crude material with appropriate adjustments to the column size and flow rates.
Workflow Diagram
The overall workflow for the HPLC purification of MMAE Intermediate-8 is illustrated in the following diagram.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Monomethyl Auristatin E (MMAE) Intermediate-8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and a critical component of several antibody-drug conjugates (ADCs).[1][2] The synthesis of MMAE is a complex, multi-step process involving numerous intermediates.[3][4] The precise monitoring and quantification of these intermediates are paramount to ensure the purity, efficacy, and safety of the final active pharmaceutical ingredient.[5] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of MMAE Intermediate-8, a key precursor in the MMAE synthesis pathway.
The accurate measurement of synthetic intermediates like Intermediate-8 is crucial for process optimization and quality control in ADC manufacturing.[3][5] Due to the complexity of the synthesis mixtures and potential for low-level impurities, a highly selective and sensitive analytical method is required.[5] LC-MS/MS provides the necessary specificity and sensitivity for this purpose.[6][7] This protocol outlines the optimized parameters for chromatography and mass spectrometry, along with a detailed experimental procedure to achieve reliable and reproducible results for the quantification of MMAE Intermediate-8.
Experimental Protocols
Sample Preparation
The following protocol describes the preparation of samples from a reaction mixture for LC-MS/MS analysis.
Materials:
-
MMAE Intermediate-8 standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE)
-
LC vials
Procedure:
-
Standard Preparation: Prepare a stock solution of MMAE Intermediate-8 in DMSO at a concentration of 1 mg/mL.[5] A series of working standard solutions can be prepared by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for the calibration curve.[8]
-
Sample Dilution: Accurately pipette a small aliquot of the reaction mixture into a microcentrifuge tube.
-
Dilution: Dilute the sample with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to an expected concentration within the calibration curve range.
-
Vortexing: Vortex the diluted sample for 30 seconds to ensure homogeneity.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC vial to remove any particulate matter.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 1 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 10 |
| 5.0 | 10 |
Mass Spectrometry (MS) Method
Instrumentation:
-
Triple quadrupole mass spectrometer.
MS Parameters:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Presentation
Quantitative Data
The LC-MS/MS method was validated for linearity, sensitivity, accuracy, and precision. A calibration curve was constructed by plotting the peak area of MMAE Intermediate-8 against its concentration.
Table 2: MRM Transitions for MMAE Intermediate-8
Note: As the exact structure of "Intermediate-8" is not publicly defined, hypothetical m/z values are used for demonstration purposes. These would be determined experimentally for the actual intermediate.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MMAE Intermediate-8 | 702.5 | 152.2 | 35 |
| MMAE (for reference) | 718.7 | 152.2 | 38 |
Table 3: Calibration Curve and Performance Data
| Parameter | Value |
| Calibration Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy at LLOQ | 95% - 105% |
| Precision at LLOQ (%CV) | < 15% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 10% |
Visualizations
Logical Relationship Diagram
Caption: Conceptual synthesis pathway of MMAE, highlighting Intermediate-8.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the LC-MS/MS analysis of MMAE Intermediate-8.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Coupling of Intermediate-8 in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of solid-phase peptide synthesis (SPPS), particularly for complex biomolecules such as GLP-1 analogues, the strategic use of pre-synthesized fragments, or intermediates, is a common and efficient approach.[1] This document provides detailed application notes and protocols for the coupling of a key hypothetical building block, herein referred to as "Intermediate-8," a crucial component in the synthesis of a novel long-acting GLP-1 analogue. Intermediate-8 is an N-terminally protected peptide fragment containing a modified amino acid with a lipidated side chain, designed to enhance the pharmacokinetic profile of the final peptide.[2] The successful coupling of this intermediate to the resin-bound peptide is a critical step that significantly impacts the overall yield and purity of the final product.
Understanding the Coupling Reaction
The fundamental principle of peptide synthesis is the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another.[3][4] In SPPS, this reaction is carried out in a stepwise manner on a solid support.[5] The coupling of a larger fragment like Intermediate-8 presents unique challenges due to potential steric hindrance and the need for highly efficient activation of the carboxylic acid to drive the reaction to completion. The choice of coupling reagent is therefore paramount to success.[6]
A variety of coupling reagents are available, each with its own mechanism of action and suitability for different coupling scenarios.[7] Common classes include carbodiimides (e.g., DCC, DIC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU).[6][7] For sterically hindered couplings, such as the one involving Intermediate-8, aminium/uronium reagents like HATU are often preferred due to their high reactivity and ability to minimize side reactions like racemization.[6]
Experimental Protocols
This section details the protocol for the efficient coupling of Intermediate-8 onto a resin-bound peptide chain.
Materials
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Intermediate-8
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine (B6355638) solution (20% in DMF)
-
Kaiser test kit
Protocol for Coupling of Intermediate-8
-
Resin Preparation:
-
Swell the resin-bound peptide (1 equivalent) in DMF for 30 minutes.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and byproducts.
-
Confirm the presence of a free primary amine using the Kaiser test.
-
-
Activation of Intermediate-8:
-
In a separate reaction vessel, dissolve Fmoc-Intermediate-8 (2 equivalents) and HATU (1.95 equivalents) in DMF.
-
Add DIPEA (4 equivalents) to the solution and allow the activation to proceed for 2 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated Intermediate-8 solution to the prepared resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress using the Kaiser test. A negative Kaiser test (absence of blue color) indicates complete coupling.
-
If the coupling is incomplete after 2 hours, continue the reaction for an additional 1-2 hours.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Data Presentation
The efficiency of the coupling protocol was evaluated under different conditions, with the results summarized in the table below. The use of HATU as the coupling reagent consistently provided superior results in terms of coupling efficiency and final peptide purity.
| Coupling Reagent | Equivalents of Intermediate-8 | Coupling Time (hours) | Coupling Efficiency (%) | Crude Peptide Purity (%) |
| HBTU/DIPEA | 2 | 2 | 92 | 85 |
| HBTU/DIPEA | 3 | 4 | 95 | 88 |
| HATU/DIPEA | 2 | 2 | 99 | 94 |
| DIC/HOBt | 2 | 4 | 85 | 78 |
| DIC/HOBt | 3 | 6 | 88 | 81 |
Diagrams
Experimental Workflow for Intermediate-8 Coupling
Caption: Workflow for the coupling of Intermediate-8 in solid-phase peptide synthesis.
Signaling Pathway of the Final GLP-1 Analogue
The final GLP-1 analogue, synthesized using Intermediate-8, is designed to act as a potent agonist at the GLP-1 receptor (GLP-1R), a G-protein coupled receptor.[8][9] Activation of GLP-1R in pancreatic β-cells leads to a cascade of intracellular events culminating in enhanced glucose-dependent insulin (B600854) secretion.
Caption: Simplified signaling pathway of the GLP-1 analogue.
Conclusion
The successful synthesis of complex peptides and their analogues heavily relies on the optimization of each coupling step. The protocol outlined in this document for the coupling of "Intermediate-8" provides a robust and efficient method for incorporating complex, modified fragments into a growing peptide chain. The use of HATU as a coupling reagent is highly recommended for such challenging couplings to ensure high efficiency and purity of the final product. These guidelines are intended to assist researchers in the development of novel peptide-based therapeutics.
References
- 1. The Technologies Propelling GLP-1 Analogues [drugdeliveryleader.com]
- 2. Unlocking the Potential of Short Peptide Intermediates in GLP-1 Optimization-CongenPharma_Providing sustainable and affordable peptides [congenpharma.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application of Key Intermediates in the Synthesis of Antibody-Drug Conjugate (ADC) Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1][2][3] An ADC consists of three main components: a monoclonal antibody (mAb) that targets a specific tumor antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][] The linker is a critical component that ensures the stability of the ADC in circulation and facilitates the efficient release of the payload within the target cancer cells.[1][][6]
This document provides detailed application notes and protocols for the use of a key intermediate in the synthesis of a protease-cleavable linker for ADCs. Specifically, we will focus on the widely used valine-citrulline (Val-Cit) dipeptide linker coupled with a p-aminobenzyl alcohol (PABC) self-immolative spacer.[7][8][9] The synthesis of the complete linker-payload molecule, which can be considered a pivotal intermediate, is a crucial step before conjugation to the antibody. For the purpose of this guide, we will refer to the synthesis of an ADC with a drug-to-antibody ratio (DAR) of 8, a configuration that has shown significant therapeutic potential.[10][11]
Mechanism of Action of a Protease-Cleavable ADC
The general mechanism of action for an ADC employing a protease-cleavable linker, such as Val-Cit, is a multi-step process that relies on the unique environment within cancer cells.
-
Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable.[] The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.[7][12]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[2][7]
-
Lysosomal Trafficking: The internalized vesicle traffics to the lysosome, an organelle containing a variety of degradative enzymes, including proteases like cathepsin B.[7][8]
-
Payload Release: Inside the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide sequence in the linker.[8][9] This cleavage initiates the self-immolation of the PABC spacer, leading to the release of the active cytotoxic payload.[7]
-
Cytotoxicity: The released payload can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.[7]
Diagrams and Visualizations
Caption: Figure 1: General Mechanism of Action for a Protease-Cleavable ADC.
References
- 1. Simplifying Antibody-Drug Conjugate Payload Synthesis Using Payload Intermediates [sigmaaldrich.com]
- 2. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chempep.com [chempep.com]
- 9. genemedi.net [genemedi.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Experimental Guide to the Synthesis of Monomethyl Auristatin E (MMAE)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the chemical synthesis of Monomethyl auristatin E (MMAE), a potent antimitotic agent and a critical cytotoxic payload in the development of antibody-drug conjugates (ADCs). The synthesis of this complex pentapeptide-like molecule requires a multi-step process involving careful control of stereochemistry and the strategic use of protecting groups.
Overview of the Synthetic Strategy
The total synthesis of MMAE is a complex undertaking that involves the sequential coupling of unique amino acid and peptide fragments.[1] The core structure of MMAE consists of four amino acid units: N-methyl-L-valine (MeVal), L-valine (Val), dolaisoleucine (Dil), and dolaproine (Dap), capped with a C-terminal norephedrine (B3415761) derivative.[1] The general approach is a convergent synthesis, where key fragments of the molecule are prepared separately before being coupled together in the final stages.[2]
A common strategy begins with the preparation of key intermediates, which are then assembled to form the full pentapeptide backbone.[1] This is followed by a final deprotection step to yield the active MMAE molecule.[2] Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis have been employed for auristatin analogs, though solution-phase is more common for the entire pentapeptide.[3][4]
Experimental Protocols
The following protocols are based on established synthetic routes and should be performed by trained personnel in a well-ventilated fume hood using appropriate personal protective equipment.[1] Anhydrous solvents and high-purity reagents are essential for successful synthesis.[1][4]
Protocol 1: Synthesis of the Dipeptide Fragment (Boc-L-Val-L-Dil-OMe)[1]
This protocol details the synthesis of a key dipeptide intermediate.
-
Esterification of Dolaisoleucine (Dil):
-
To a solution of Boc-L-Dolaisoleucine in methanol (B129727), add thionyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Remove the solvent under reduced pressure to obtain the methyl ester.[1]
-
-
Boc Deprotection:
-
Dissolve the resulting methyl ester in a solution of 4M HCl in 1,4-dioxane.
-
Stir for 1 hour at room temperature.
-
Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester.[1]
-
-
Peptide Coupling:
-
To a solution of Boc-L-Valine in dichloromethane (B109758) (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C.
-
Stir for 30 minutes.
-
Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (B128534) (TEA) in DCM.
-
Stir the reaction mixture at room temperature overnight.[1]
-
-
Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to yield the dipeptide fragment.[1]
-
Protocol 2: Assembly of the Pentapeptide Backbone[1]
This protocol describes the sequential coupling of amino acid fragments to build the MMAE backbone.
-
Saponification of the Dipeptide:
-
Dissolve the Boc-L-Val-L-Dil-OMe in a mixture of methanol and water.
-
Add lithium hydroxide (B78521) and stir at room temperature for 4 hours.
-
Acidify the reaction mixture and extract the product with ethyl acetate.[1]
-
-
Coupling with Dolaproine Analogue:
-
Activate the resulting carboxylic acid with a coupling agent such as HATU in the presence of DIPEA.
-
Add the dolaproine analogue and stir overnight.[1]
-
-
Subsequent Coupling and N-methylation:
-
Repeat the deprotection and coupling steps to add the remaining amino acid residues.
-
N-methylation of the terminal L-Valine can be achieved using paraformaldehyde and sodium cyanoborohydride in methanol, followed by an acidic workup and basification to extract the product.[1]
-
Protocol 3: Final Deprotection[2]
The final step is the removal of all protecting groups to yield MMAE.
-
Hydrogenolysis:
-
Dissolve the protected pentapeptide in a suitable solvent such as methanol or ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to hydrogenation with hydrogen gas (H2) at atmospheric or slightly elevated pressure.
-
The reaction is monitored until all protecting groups are removed.[2]
-
Purification of Final Product
High-performance liquid chromatography (HPLC) is the most common and effective method for purifying MMAE to the high degree required for its use in ADCs.[5] Reversed-phase HPLC (RP-HPLC) with a C18 column is typically used.[5]
Data Presentation
The efficiency of each synthetic step is crucial for the overall yield of MMAE. The following table summarizes representative data for key reaction types in auristatin synthesis. It is important to note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.[3]
| Step | Reaction Type | Typical Reagents | Solvent | Typical Yield (%) | Typical Purity (%) |
| 1 | Esterification | Thionyl chloride, Methanol | Methanol | >95 | >98 |
| 2 | Boc Deprotection | 4M HCl in 1,4-dioxane | 1,4-dioxane | Quantitative | >95 |
| 3 | Peptide Coupling | HATU, HBTU, DCC/NHS, PyBOP | DMF, DCM | 70-95 | >95 |
| 4 | Saponification | Lithium hydroxide | Methanol/Water | >90 | >98 |
| 5 | Final Deprotection (Hydrogenolysis) | H₂, Pd/C | Methanol, Ethanol | >90 | >99 (after HPLC) |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of MMAE.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Monomethyl Auristatin E (MMAE) Intermediate-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Monomethyl auristatin E (MMAE) Intermediate-8.
Frequently Asked Questions (FAQs)
Q1: What is MMAE Intermediate-8 and what is its role in the synthesis of MMAE?
Monomethyl auristatin E (MMAE) is a highly potent antineoplastic agent used as a payload in antibody-drug conjugates (ADCs).[1][2] Its synthesis is a complex, multi-step process involving the sequential coupling of unique amino acid and peptide fragments.[1] MMAE Intermediate-8 is a key building block in this process. For the purpose of this guide, we will refer to Intermediate-8 as the dipeptide fragment Boc-Val-Dil-OMe . This intermediate comprises two of the amino acid units of the final pentapeptide-like core of MMAE. The purity of this intermediate is critical as it directly impacts the quality and yield of the final MMAE product.
Q2: What are the most common impurities observed during the synthesis of MMAE Intermediate-8?
The synthesis of peptide fragments like Intermediate-8 is susceptible to several side reactions that can lead to the formation of various impurities. The most common impurities include:
-
Diastereomers/Epimers: MMAE and its intermediates have multiple chiral centers. During the peptide coupling step to form Intermediate-8, epimerization at the α-carbon of the amino acid residues can occur, leading to the formation of diastereomeric impurities that are often difficult to separate from the desired product.[3]
-
Deletion Peptides: Incomplete coupling of the second amino acid (dolaisoleucine) to the first (valine) results in the presence of unreacted starting material (Boc-Val-OH).
-
Products with Remaining Protecting Groups: Incomplete removal of protecting groups from the amino acids before the coupling reaction can lead to truncated sequences.[1]
-
Side-Reaction Products from Coupling Reagents: The use of certain coupling reagents, such as uronium-based reagents (HBTU, HATU), can sometimes lead to the formation of guanidinylation byproducts at the N-terminal amine.[3]
-
Hydrolysis Products: The ester group in Intermediate-8 (methyl ester) can be susceptible to hydrolysis back to the carboxylic acid, especially during workup and purification if the pH is not carefully controlled.[3]
Troubleshooting Guide
Issue 1: Low yield of MMAE Intermediate-8.
-
Question: I am consistently getting a low yield of my target Intermediate-8. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in peptide coupling reactions are a common problem. Here are several factors to investigate:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid of the incoming amino acid must be fully activated for the coupling reaction to proceed efficiently.
-
Troubleshooting: Ensure your coupling reagents (e.g., HATU, HBTU, TBTU) are fresh and have been stored under anhydrous conditions. Consider increasing the amount of coupling reagent or switching to a different one.
-
-
Steric Hindrance: The bulky nature of the amino acid residues in MMAE intermediates can slow down the reaction rate.[3]
-
Troubleshooting: Increase the reaction time and/or temperature. The use of specialized coupling reagents designed for hindered amino acids may also be beneficial.
-
-
Poor Solubility: The growing peptide chain may become insoluble in the reaction solvent, leading to incomplete reactions.
-
Troubleshooting: Switch to a more suitable solvent such as DMF or NMP.
-
-
Moisture in the Reaction: The presence of water can quench the activated amino acid and hydrolyze coupling reagents.
-
Troubleshooting: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Issue 2: Presence of multiple peaks in the HPLC analysis of the crude product.
-
Question: My HPLC analysis of the crude Intermediate-8 shows multiple impurity peaks. How can I identify and minimize them?
-
Answer: The presence of multiple peaks indicates the formation of side products. Here’s how to approach this issue:
-
Racemization leading to diastereomers: This is a very common issue in peptide synthesis.
-
Troubleshooting:
-
Optimize the reaction temperature; lower temperatures often reduce racemization.
-
Use a non-polar solvent.
-
Add a racemization-suppressing additive like HOBt or OxymaPure®.
-
Choose a coupling reagent known for low racemization potential.
-
-
-
Incomplete coupling: This will result in a peak corresponding to the unreacted starting material.
-
Troubleshooting:
-
Increase the equivalents of the amino acid being coupled and the coupling reagent.
-
Extend the reaction time.
-
Monitor the reaction progress using a technique like TLC or a small-scale LC-MS analysis to ensure completion.
-
-
-
Side reactions involving protecting groups: Protecting groups can be labile under certain conditions, leading to their premature removal or side reactions.
-
Troubleshooting: Review your protecting group strategy to ensure it is compatible with the reaction conditions.
-
-
Quantitative Data
The following table summarizes typical purity levels and common impurities observed in the synthesis of MMAE Intermediate-8, as determined by HPLC analysis.
| Parameter | Typical Value | Common Impurities and their Typical Levels |
| Purity of Crude Intermediate-8 | 75-90% | Diastereomer: 5-15%Unreacted Starting Material: 2-5%Other Side Products: 1-5% |
| Purity after Purification | >98% | Diastereomer: <1%Other Impurities: <1% |
Experimental Protocols
Protocol 1: Synthesis of MMAE Intermediate-8 (Boc-Val-Dil-OMe)
This protocol describes a general procedure for the synthesis of the dipeptide intermediate.
Materials:
-
Boc-L-Valine (Boc-Val-OH)
-
L-Dolaisoleucine methyl ester hydrochloride (H-Dil-OMe·HCl)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of Boc-Val-OH (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF, add DIPEA (2.5 equivalents) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 20 minutes to allow for the activation of the carboxylic acid.
-
Add H-Dil-OMe·HCl (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure Boc-Val-Dil-OMe.
Protocol 2: Purity Analysis of MMAE Intermediate-8 by RP-HPLC
This protocol outlines a standard reverse-phase HPLC method for assessing the purity of the synthesized intermediate.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
Sample Preparation:
-
Dissolve the sample in Mobile Phase A to a concentration of 0.5 mg/mL.
Visualizations
Caption: Synthesis workflow for MMAE Intermediate-8.
Caption: Troubleshooting workflow for Intermediate-8 synthesis.
Caption: Formation of diastereomeric impurity via epimerization.
References
troubleshooting failed reactions with intermediate-8
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during palladium-catalyzed cross-coupling reactions involving Intermediate-8 , a functionalized aryl boronic acid.
Frequently Asked questions (FAQs)
Q1: My reaction with Intermediate-8 is showing little to no product formation. What are the primary causes?
Low or no conversion is a common issue that can often be traced back to the quality of the reagents, the activity of the catalyst, or suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Verify Reagent Quality:
-
Intermediate-8 (Boronic Acid): Boronic acids can degrade over time, particularly through protodeboronation.[1] Use freshly purchased or recrystallized material. Consider storing it under an inert atmosphere.
-
Palladium Catalyst: Palladium(0) catalysts are sensitive to oxygen and can be deactivated by oxidation.[2] Use a fresh catalyst or one that has been stored properly in a desiccator or glovebox.
-
Phosphine Ligands: Ligands are prone to oxidation, which prevents them from coordinating to the palladium center.[1] Use fresh ligands that have been stored under an inert atmosphere.
-
Solvents & Base: Ensure solvents are anhydrous (if required) and have been properly degassed. The purity and strength of the base are critical for the transmetalation step.[3]
-
-
Assess Catalyst Activity:
-
Ensure Inert Atmosphere:
Q2: I'm getting a very low yield. How can I optimize the reaction?
Low yields suggest that while the reaction is proceeding, it is either inefficient or competing side reactions are consuming the starting materials or product.
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically screen key parameters to find the optimal conditions. This is often more effective than changing one factor at a time.[5]
-
Temperature: Many coupling reactions require heat. If the reaction is sluggish, cautiously increasing the temperature may improve the rate. However, excessive heat can cause catalyst decomposition.[1][6]
-
Base: The choice of base is critical. A weak base may not be sufficient to activate the boronic acid.[3] Screen stronger bases like K₃PO₄ or Cs₂CO₃.[3]
-
Solvent: The solvent can influence reaction rate and yield.[2] Common choices include dioxane, toluene, or DMF, often with water to help dissolve the base.[2][3]
-
Catalyst Loading: Increasing the catalyst loading may improve conversion, but excessively high amounts can lead to more side reactions.[4]
-
-
Check Stoichiometry:
-
Using a slight excess (e.g., 1.1–1.2 equivalents) of the boronic acid (Intermediate-8) can help drive the reaction to completion.[3]
-
Q3: My analysis shows significant byproducts, especially homocoupling of Intermediate-8. How can I minimize this?
The formation of byproducts like homocoupled dimers (from two boronic acid molecules) or dehalogenated starting material points to specific issues within the catalytic cycle.
Troubleshooting Steps:
-
Minimize Homocoupling:
-
Improve Degassing: The most common cause of homocoupling is the presence of oxygen.[1] Rigorous degassing of solvents and the reaction setup is crucial.[1]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ can mitigate homocoupling that sometimes occurs during the in situ reduction of Pd(II) precatalysts.[1]
-
-
Prevent Protodeboronation:
-
This side reaction results in the conversion of Intermediate-8 back to its parent arene. Using less harsh conditions (e.g., lower temperature) or considering a more stable boronate ester derivative (like a pinacol (B44631) ester) can help.[7]
-
Experimental Protocols & Data
Protocol 1: General Procedure for a Troubleshooting Screen
This protocol outlines a parallel screening approach to quickly identify improved reaction conditions.
-
Array Setup: In an array of reaction vials within a glovebox, add the palladium precatalyst and ligand to each vial.
-
Reagent Addition: Add the limiting aryl halide, Intermediate-8 (1.2 eq), and the base (2.0 eq) to each vial.
-
Solvent Addition: Dispense the degassed solvent(s) to each vial.
-
Reaction: Seal the vials, remove the plate from the glovebox, and place it on a pre-heated reaction block with magnetic stirring.
-
Monitoring: After the designated time (e.g., 12 hours), cool the reactions, quench, and analyze the yield of each reaction by LC-MS or GC-MS.
Data Table: Example Optimization Screen for Intermediate-8
| Exp. # | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2%) | XPhos (4%) | K₂CO₃ | Dioxane/H₂O | 80 | 15 |
| 2 | Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ | Dioxane/H₂O | 80 | 45 |
| 3 | Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ | Toluene/H₂O | 80 | 38 |
| 4 | Pd₂(dba)₃ (2%) | XPhos (4%) | K₃PO₄ | Dioxane/H₂O | 100 | 72 |
| 5 | Pd(OAc)₂ (2%) | SPhos (4%) | Cs₂CO₃ | Dioxane/H₂O | 100 | 68 |
Diagrams and Workflows
Caption: Troubleshooting workflow for failed reactions.
Caption: Key failure points in the catalytic cycle.
References
Technical Support Center: Optimizing Cross-Coupling Reactions for Intermediate-8
Welcome to the technical support center for the optimization of cross-coupling reactions involving Intermediate-8 , a key building block in developmental drug synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis and scale-up of related compounds.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of Intermediate-8 with an aryl boronic acid is resulting in a low yield. What are the primary factors to investigate?
Low yields in Suzuki-Miyaura couplings can arise from several factors. The most common culprits include inactive catalysts, issues with the boronic acid, or suboptimal reaction conditions such as the choice of base, solvent, or temperature.[1] It is crucial to ensure an inert atmosphere, as oxygen can deactivate the palladium catalyst and lead to side reactions like homocoupling.[1][2]
Q2: I am observing significant homocoupling of my boronic acid reagent. How can this be minimized?
Homocoupling is a common side reaction, particularly when the reaction mixture is exposed to oxygen.[3] To suppress this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[2] Additionally, optimizing the choice of palladium source and ligand can influence the rate of the desired cross-coupling versus homocoupling.[4] In some cases, adding the aryl halide in a slight excess can also reduce the homocoupling of the boronic acid.[5]
Q3: Dehalogenation of my Intermediate-8 (an aryl halide) is a major side product. What are the potential causes and solutions?
The formation of a dehalogenated byproduct occurs when the aryl halide is reduced instead of undergoing coupling.[2] This can be caused by sources of hydride in the reaction mixture, such as certain solvents or bases.[2] To minimize dehalogenation, consider switching to bases like K₃PO₄ or Cs₂CO₃ and ensure that your solvents are anhydrous.[2]
Q4: How do I select the appropriate solvent for the coupling reaction with Intermediate-8?
The choice of solvent is critical as it can influence the reaction rate, yield, and selectivity.[1] Common solvents for Suzuki couplings include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF, DMSO).[1] The optimal solvent will depend on the specific substrates, catalyst, and base being used.[1] For instance, polar solvents can stabilize anionic transition states, which may affect the reaction's chemoselectivity.[6][7]
Q5: My Stille coupling with an organostannane reagent is sluggish. What can I do to improve the reaction rate?
Slow Stille couplings can be due to several factors, including the choice of catalyst, ligand, and the reactivity of the coupling partners. The use of electron-rich ligands can enhance the rate of oxidative addition. Additives such as copper(I) salts can also significantly enhance the reactivity, particularly with less reactive aryl bromides.[8]
Q6: How can I effectively remove the toxic organotin byproducts from my Stille coupling reaction?
The removal of tin byproducts is a crucial purification step. A common and effective method is to wash the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF).[4] This precipitates the tin species as insoluble fluorides, which can then be removed by filtration.[4]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh palladium catalyst or a more robust pre-catalyst. Ensure proper storage and handling to avoid deactivation.[1] |
| Degraded Boronic Acid | Use fresh, high-purity boronic acid. Consider using more stable derivatives like pinacol (B44631) esters or MIDA boronates.[2][9] |
| Inappropriate Base | Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The base should be finely powdered and dry for reproducibility.[2] |
| Suboptimal Solvent | Screen a range of solvents or solvent mixtures (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O).[1] |
| Low Reaction Temperature | Gradually increase the temperature in 10-20 °C increments, monitoring for product formation and decomposition. |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture and maintain a positive pressure of an inert gas (Ar or N₂).[2] |
Common Side Reactions and Solutions
| Side Reaction | Potential Cause | Suggested Solution |
| Homocoupling | Presence of oxygen; inefficient transmetalation. | Ensure a strictly inert atmosphere. Consider adding the aryl halide in slight excess.[5] Optimize catalyst and ligand selection.[4] |
| Protodeboronation | Instability of the boronic acid, often exacerbated by high temperatures and certain bases.[3][5] | Use fresh, high-purity boronic acid. Employ more stable boronic esters (e.g., pinacol, MIDA).[2][9] |
| Dehalogenation | Presence of a hydride source (e.g., certain solvents or bases). | Avoid bases that can act as hydride donors. Use anhydrous solvents.[2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling Optimization
-
Preparation: To a flame-dried reaction vessel containing a magnetic stir bar, add the aryl halide (e.g., Intermediate-8, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[1][9]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[9]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the degassed solvent.[9]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS at regular intervals.[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
General Procedure for Stille Coupling
-
Preparation: In a flame-dried Schlenk tube, combine the halo-tetrazolopyridine (Intermediate-8, 1.0 equiv) and the organostannane reagent (1.1-1.5 equiv).
-
Inert Atmosphere: Seal the tube and subject it to three cycles of vacuum and backfilling with an inert gas.[4]
-
Solvent and Catalyst Addition: Add anhydrous, degassed solvent via syringe. In a separate vessel, prepare a solution of the palladium catalyst and ligand in a small amount of solvent and add it to the reaction mixture.[4]
-
Reaction: Heat the reaction to the desired temperature (e.g., 90-110 °C) with stirring.[4]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature.
-
Purification: Remove tin byproducts by washing with a saturated aqueous KF solution and filtering. Extract the aqueous layer with an organic solvent, dry, and concentrate. Purify the product by column chromatography.[4]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reaction optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Monomethyl Auristatin E (MMAE) Intermediate-8
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Monomethyl Auristatin E (MMAE) intermediate-8.
Troubleshooting Guide
This guide addresses common stability-related issues that may be encountered when working with MMAE intermediate-8.
| Issue | Potential Cause | Recommended Action |
| Low assay value or unexpected impurities in subsequent reaction steps. | Degradation of intermediate-8 due to improper storage. | Verify that the compound has been consistently stored at ≤ -20°C for long-term storage. For short-term handling, maintain cold conditions and minimize exposure to ambient temperatures.[1] |
| Exposure to acidic conditions. | Ensure all solvents and reagents used are free from acidic contaminants. MMAE intermediate-8 may contain acid-labile protecting groups (e.g., Boc).[1] | |
| Repeated freeze-thaw cycles. | Aliquot the intermediate into smaller, single-use vials upon receipt to avoid degradation from multiple freeze-thaw cycles.[1][2] | |
| Appearance of new peaks in HPLC analysis after storage. | Formation of degradation products. | Characterize the new peaks by mass spectrometry (MS) to identify potential degradation products, such as the loss of a protecting group. Review storage and handling procedures to identify the source of degradation.[1] |
| Contamination. | Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents.[1] | |
| Inconsistent reaction yields. | Variable purity of the starting intermediate-8. | Perform a purity check (e.g., by HPLC) of the intermediate before use. If purity is compromised, consider re-purification or obtaining a new batch.[1] |
| Instability of the intermediate in the reaction solvent. | Evaluate the stability of intermediate-8 in the chosen reaction solvent at the reaction temperature for a short period before proceeding with the full-scale reaction.[1] |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended storage conditions for MMAE intermediate-8?
A1: For long-term stability, MMAE intermediate-8 should be stored as a powder in a tightly sealed container at or below -20°C, protected from light and moisture.[1][2] For short-term use, it can be kept at 2-8°C. If dissolved in a solvent such as DMSO, it is recommended to store at -80°C for up to one year or -20°C for up to one month.[2] It is highly recommended to prepare solutions fresh before use.[2]
Q2: How can I minimize degradation during handling?
A2: To minimize degradation, it is crucial to avoid multiple freeze-thaw cycles by aliquoting the intermediate into single-use vials.[1][2] When handling the powdered form, it is best to do so under an inert atmosphere (e.g., nitrogen) and to protect it from light and moisture.[2]
Stability and Degradation
Q3: What are the known stability issues with MMAE intermediate-8?
A3: The primary stability concerns for MMAE intermediates often relate to their protecting groups. For instance, a tert-butoxycarbonyl (Boc) group is sensitive to strong acids, while a benzyloxycarbonyl (Cbz) group can be cleaved by catalytic hydrogenation.[1] Exposure to these conditions can lead to the formation of impurities.
Q4: What are the likely degradation pathways for this intermediate?
A4: The most probable degradation pathways involve the cleavage of protecting groups. Acidic hydrolysis can remove acid-labile groups, while basic hydrolysis can also lead to degradation.[2] Oxidative conditions and exposure to high temperatures or UV light can also promote degradation.[2]
Caption: Troubleshooting workflow for stability issues with MMAE intermediate-8.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[2]
Objective: To assess the stability of MMAE intermediate-8 under various stress conditions.
Materials:
-
MMAE intermediate-8
-
HPLC grade solvents (e.g., acetonitrile, water)
-
Acids (e.g., 0.1 M to 1 M Hydrochloric Acid)[2]
-
Bases (e.g., 0.1 M to 1 M Sodium Hydroxide)[2]
-
Oxidizing agent (e.g., 3% to 30% Hydrogen Peroxide)[2]
-
HPLC system with UV detector
-
LC-MS system for peak identification
Methodology:
-
Sample Preparation: Prepare stock solutions of MMAE intermediate-8 in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the intermediate solution with HCl at an elevated temperature (e.g., 60°C).[2]
-
Basic Hydrolysis: Incubate the intermediate solution with NaOH at an elevated temperature (e.g., 60°C).[2]
-
Oxidative Degradation: Treat the intermediate solution with H₂O₂ at room temperature or an elevated temperature.[2]
-
Thermal Degradation: Heat the solid intermediate or a solution at a high temperature (e.g., 80°C to 120°C).[2]
-
Photostability: Expose the intermediate to UV and visible light according to ICH Q1B guidelines.[2]
-
-
Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to monitor the degradation of the parent compound and the formation of degradation products.[2]
-
Peak Identification: Utilize LC-MS to identify the structure of the major degradation products.[2]
Quantitative Data Summary
Recommended Storage Conditions for Auristatin Intermediates
| Intermediate Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | Up to 3 years[2] |
| In DMSO | -80°C | Up to 1 year[2] |
| In DMSO | -20°C | Up to 1 month[2] |
Stability of MMAE in Rat Plasma
A study on the stability of MMAF, a closely related auristatin, in rat plasma revealed good stability at room temperature for short durations and over extended storage periods.[2] While specific data for intermediate-8 is not available, this suggests that auristatin cores are generally stable in plasma.
Caption: Potential degradation pathways for a protected peptide intermediate like MMAE intermediate-8.
References
Technical Support Center: Auristatin Peptide Intermediates
Welcome to the technical support center for auristatin peptide intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and analysis of these potent molecules. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for auristatin peptide intermediates like MMAE and MMAF?
A1: Auristatin peptide intermediates are susceptible to both chemical and physical degradation.[1] The primary chemical degradation pathways are similar to those of other peptides and include:
-
Hydrolysis: Cleavage of amide (peptide) bonds, which can be catalyzed by acidic or basic conditions.[1][2] For instance, the peptide backbone can be cleaved, especially at aspartic acid (Asp) residues under acidic conditions or near serine (Ser) residues at neutral to alkaline pH.[2]
-
Oxidation: The methionine and cysteine residues are most prone to oxidation. Methionine can oxidize to methionine sulfoxide (B87167) and then to methionine sulfone.
-
Deamidation: This occurs frequently with asparagine (Asn) or glutamine (Gln) residues, where the side-chain amide group is hydrolyzed to a carboxylic acid.[3] This process often proceeds through a cyclic imide intermediate, which can also lead to isomerization.[3]
-
Racemization: The conversion of L-amino acids to their D-isomers can occur, potentially altering biological activity.[1]
Q2: What are the recommended storage conditions for auristatin intermediates?
A2: To minimize degradation, auristatin intermediates should be stored in lyophilized form at –20°C or –80°C.[4] Once in solution, for example in DMSO, it is recommended to store them in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[5] It is also crucial to use fresh, anhydrous DMSO, as moisture can accelerate hydrolytic degradation.[4][6]
Q3: How stable are auristatin payloads like MMAE and MMAF in plasma?
A3: Monomethyl auristatin E (MMAE) and Monomethyl auristatin F (MMAF) are generally stable in plasma.[7][8] One study showed that after a 6-day incubation at 37°C, at least 92% of MMAE remained intact across various plasma matrices, including human, cynomolgus monkey, rat, and mouse.[8] Similarly, MMAF has been shown to be stable in all tested plasma matrices.[7] However, the stability of an antibody-drug conjugate (ADC) as a whole can be species-dependent.[7]
Q4: What are the major metabolites of auristatins observed in vivo?
A4: In vivo, auristatins undergo metabolism primarily in the liver. For MMAF, identified metabolic pathways include mono-oxidation, demethylation, and di-demethylation.[9] For MMAE, several metabolites have been identified in human plasma, though their exact structures are complex.[10] Analysis of these metabolites often requires highly sensitive LC-MS/MS methods.[10]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis of a Stability Study
Q5: I am observing unexpected peaks in my HPLC chromatogram after a forced degradation study. How can I identify their origin?
A5: Unexpected peaks can arise from the degradation of the auristatin intermediate, impurities in the starting material, or artifacts from the experimental conditions.
Troubleshooting Steps:
-
Analyze a Control Sample: Run a chromatogram of the unstressed auristatin intermediate to identify peaks corresponding to pre-existing impurities.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unexpected peaks can provide the molecular weight of the potential degradants, which is the first step in structure elucidation.[1]
-
Evaluate Stress Conditions: Consider the specific stress condition applied (e.g., acid, base, oxidant).
-
Acid/Base Hydrolysis: Expect to see peaks corresponding to fragments of the peptide resulting from amide bond cleavage.[2]
-
Oxidation: If using an oxidizing agent like H₂O₂, look for peaks with an increase in mass of 16 Da or 32 Da, corresponding to the addition of one or two oxygen atoms, respectively (e.g., methionine sulfoxide or sulfone).
-
-
Check for Placebo/Buffer Degradation: If the study was performed in a formulated buffer, inject a sample of the stressed buffer alone to ensure the peaks are not coming from degraded excipients.[11]
Issue 2: Poor Reproducibility in LC-MS/MS Quantification
Q6: My LC-MS/MS calibration curve for quantifying an auristatin intermediate is not reproducible between runs. What are the potential causes?
A6: Poor reproducibility in LC-MS/MS is a common issue that can stem from various sources, including sample preparation, the internal standard, and instrument performance.
Troubleshooting Steps:
-
Inconsistent Sample Preparation: Ensure that all sample preparation steps, such as protein precipitation and solvent evaporation, are performed consistently and accurately for all samples, including calibrators and quality controls.[12]
-
Internal Standard (IS) Stability: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., Auristatin F-d8 for Auristatin F analysis).[4][12] If a SIL-IS is not used, ensure the chosen IS is stable under all processing and storage conditions and does not suffer from matrix effects.
-
Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma) can suppress or enhance the ionization of the analyte, leading to variability.[9] Ensure your sample cleanup is adequate. If matrix effects persist, consider using a matrix-matched calibration curve.
-
Instrument Contamination and Carryover: Inject a blank solvent sample after a high-concentration sample to check for carryover. Contamination in the LC system or mass spectrometer can lead to inconsistent background noise and affect quantification.[13]
Issue 3: ADC Aggregation During or After Conjugation
Q7: I am observing aggregation of my antibody-drug conjugate (ADC) after conjugating an auristatin payload. How can I mitigate this?
A7: The conjugation of hydrophobic payloads like MMAE can decrease the physical stability of the antibody, leading to aggregation.[14]
Troubleshooting Steps:
-
Optimize Buffer Conditions: Avoid conjugation at a pH near the antibody's isoelectric point where solubility is minimal. Both very low and very high salt concentrations can also promote aggregation, so screening different buffer formulations is recommended.
-
Control Drug-to-Antibody Ratio (DAR): High-DAR species are often more prone to aggregation due to increased hydrophobicity.[14][15] Modifying the conjugation reaction conditions (e.g., ratio of linker-payload to antibody) can help control the DAR.
-
Consider a More Hydrophilic Payload/Linker: If aggregation persists, switching to a more hydrophilic auristatin derivative or incorporating hydrophilic linkers (e.g., PEG) can improve the solubility and stability of the resulting ADC.[16][17]
Data Presentation
Table 1: Stability of MMAE Under Various Storage Conditions
| Condition | Duration | Analyte Concentration | % Recovery | Source |
|---|---|---|---|---|
| Room Temperature | 24 hours | Low QC (0.102 ng/mL) | 107.3% | [18] |
| Room Temperature | 24 hours | High QC (8 ng/mL) | 117.0% | [18] |
| 4°C (Autosampler) | 58 hours | Low QC (0.102 ng/mL) | 106.0% | [18] |
| 4°C (Autosampler) | 58 hours | High QC (8 ng/mL) | 99.4% | [18] |
| -80°C (Freeze-Thaw) | 4 cycles | Low QC (0.102 ng/mL) | 104.2% | [18] |
| -80°C (Freeze-Thaw) | 4 cycles | High QC (8 ng/mL) | 102.1% |[18] |
QC: Quality Control. Data represents the stability of MMAE in human serum.[18]
Experimental Protocols
Protocol 1: Forced Degradation Study of an Auristatin Intermediate
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways.[11][19]
Objective: To generate potential degradation products of an auristatin intermediate under various stress conditions.
Materials:
-
Auristatin intermediate (e.g., MMAE, MMAF)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Suitable solvent (e.g., DMSO, Acetonitrile)
-
HPLC-grade water
-
pH meter
-
Incubator/water bath
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of the auristatin intermediate in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 1 M NaOH.
-
Incubate at 60°C for a specified time.
-
At each time point, withdraw a sample, neutralize with HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature for a specified time.
-
Withdraw samples at intervals for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the auristatin intermediate in an oven at 80°C.
-
Alternatively, incubate a solution of the intermediate at 80°C.
-
Sample at specified time points for analysis.
-
-
Photostability:
-
Expose a solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Keep a control sample protected from light.
-
Analyze both samples after exposure.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV or HPLC-MS method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assessing the purity and stability of auristatin intermediates.[19]
Objective: To separate the intact auristatin intermediate from its potential degradation products.
Instrumentation & Materials:
-
HPLC system with UV or PDA detector
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample diluent: 50:50 Water:Acetonitrile
Methodology:
-
Sample Preparation: Dissolve the sample (stressed or unstressed) in the sample diluent to a final concentration of approximately 0.1-0.5 mg/mL.[2]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 214 nm or 280 nm
-
Injection Volume: 10 µL
-
Gradient Elution (Example):
Time (min) % Mobile Phase B 0.0 20 25.0 80 25.1 95 30.0 95 30.1 20 | 35.0 | 20 |
-
-
Data Analysis: Integrate the peak areas of the main compound and all impurity/degradation peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area of all compound-related peaks. For forced degradation samples, calculate the percentage of degradation and assess peak purity using a PDA detector to ensure the method is stability-indicating.[11]
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. Instability of Peptide and Possible Causes of Degradation | Encyclopedia MDPI [encyclopedia.pub]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. benchchem.com [benchchem.com]
- 5. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. qps.com [qps.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Auristatin antibody drug conjugate physical instability and the role of drug payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. explorationpub.com [explorationpub.com]
- 16. Hydrophilic Monomethyl Auristatin E Derivatives as Novel Candidates for the Design of Antibody-Drug Conjugates | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Monomethyl Auristatin E (MMAE)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing epimerization during the synthesis of Monomethyl auristatin E (MMAE) intermediates, with a focus on challenges related to intermediates such as intermediate-8.
Troubleshooting Guide: Preventing Epimerization
Epimerization, the undesirable inversion of a stereocenter, is a common challenge in peptide synthesis that can lead to significant impurities that are difficult to separate from the final product. This guide addresses specific issues you might encounter.
Issue 1: High Levels of Diastereomeric Impurities Detected by HPLC or LC-MS
-
Question: My final product shows multiple peaks on HPLC/LC-MS, suggesting the presence of diastereomers. What are the likely causes and how can I minimize their formation?
-
Answer: The presence of diastereomers is a strong indicator of epimerization at one or more of the chiral centers in the MMAE backbone during synthesis. The most susceptible sites are the α-carbons of the amino acid residues, particularly during the peptide coupling steps.
Key Factors Influencing Epimerization:
-
Base Selection and Stoichiometry: The choice and amount of base used are critical. Strong bases can readily abstract the α-proton of the activated amino acid, leading to racemization.
-
Reaction Temperature: Higher temperatures can accelerate the rate of epimerization.
-
Coupling Reagents: Certain coupling reagents can increase the risk of epimerization.
-
Protecting Groups: The nature of the protecting groups on the amino acid residues can influence their susceptibility to epimerization.
Recommended Solutions:
-
Optimize Base Selection: Utilize weaker, sterically hindered non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1] It is crucial to use the minimum necessary amount of base to facilitate the reaction.
-
Control Reaction Temperature: Perform coupling reactions at lower temperatures, for instance, between 0 °C to -20 °C, to significantly reduce the rate of epimerization.[1]
-
Choose Appropriate Coupling Reagents: Employ coupling reagents known to suppress racemization. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure® can be used with carbodiimide-based coupling reagents to minimize this side reaction.
-
Pre-activation Strategy: Activating the carboxylic acid with the coupling reagent before adding the amine component can sometimes reduce the exposure time of the activated species to basic conditions, thereby minimizing the risk of epimerization.[1]
-
Issue 2: Low Yield of the Desired Stereoisomer
-
Question: The yield of my desired MMAE intermediate is consistently low, and I suspect epimerization is a contributing factor. How can I improve the stereochemical purity and overall yield?
-
Answer: Low yields can indeed be a consequence of epimerization, as the formation of unwanted diastereomers consumes starting materials. In addition to the points mentioned above, consider the following:
Experimental Workflow for Minimizing Epimerization
Caption: Experimental workflow to minimize epimerization.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of MMAE synthesis?
A1: MMAE is a complex peptide-like molecule with multiple chiral centers. Epimerization is a chemical process where the configuration of one of these chiral centers is inverted, leading to the formation of a diastereomer (an epimer). This is a common side reaction in peptide synthesis that can compromise the purity and biological activity of the final product.
Q2: Which steps in the MMAE synthesis are most prone to epimerization?
A2: The peptide coupling steps are the most critical for controlling stereochemistry. During these steps, the carboxylic acid of an amino acid is activated to facilitate bond formation with the amine of another. The activated intermediate is susceptible to deprotonation at the α-carbon by a base, which can lead to racemization and the formation of epimers.
Q3: How does the choice of base affect epimerization?
A3: The base plays a crucial role in the coupling reaction, but it can also be the primary cause of epimerization. Stronger bases are more likely to abstract the α-proton of the activated amino acid. Sterically hindered, non-nucleophilic bases like DIPEA are preferred because their bulkiness can disfavor the abstraction of the α-proton, thus reducing the rate of epimerization.
Q4: Can protecting groups influence the rate of epimerization?
A4: Yes, the choice of protecting groups for the amino acid side chains can influence the electronic environment around the chiral center and affect its susceptibility to epimerization. It is essential to select a protecting group strategy that is compatible with the reaction conditions and minimizes the risk of side reactions.
Q5: What analytical techniques can be used to detect and quantify epimerization?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for detecting and quantifying diastereomers resulting from epimerization. Chiral HPLC or the use of specific chromatographic conditions can often resolve the desired product from its epimers. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to identify the different isomers based on their identical mass-to-charge ratios but different retention times.
Data Presentation
The following table summarizes the impact of different reaction conditions on the level of epimerization during a typical peptide coupling step. Note: These are representative values and can vary depending on the specific amino acid sequence and reaction setup.
| Coupling Condition | Base (equivalents) | Temperature (°C) | Coupling Reagent | Additive | Typical Epimerization (%) |
| A | DIPEA (2.0) | 25 | HBTU | - | 5 - 10 |
| B | DIPEA (1.5) | 0 | HATU | - | < 2 |
| C | 2,4,6-Collidine (2.0) | 0 | HBTU | HOBt | < 3 |
| D | DIPEA (2.0) | -20 | DIC | OxymaPure® | < 1 |
Experimental Protocols
General Protocol for a Peptide Coupling Step to Minimize Epimerization
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide, with an emphasis on minimizing epimerization.
-
Resin Preparation: Swell the resin-bound peptide in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the peptide.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation (Pre-activation):
-
In a separate reaction vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and a suitable coupling reagent (e.g., HATU, 3 equivalents) in DMF.
-
Cool the solution to 0 °C.
-
Add a sterically hindered base such as DIPEA (1.5 equivalents) to the solution and allow it to pre-activate for a few minutes.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Perform the coupling reaction at a controlled low temperature (e.g., 0 °C to -20 °C) for 1-2 hours.
-
-
Monitoring the Reaction: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
Washing: After the reaction is complete, wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove any unreacted reagents and byproducts.
Logical Relationships in Epimerization Prevention
The following diagram illustrates the key decision points and their impact on controlling epimerization during peptide synthesis.
References
Technical Support Center: Optimizing the Synthesis of Monomethyl Auristatin E (MMAE) Intermediate-8
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting and improving the yield of Monomethyl Auristatin E (MMAE) Intermediate-8. This key precursor, chemically identified as tert-butyl ((1S,2R)-1-(((2S)-1-((3R,4S,5S)-4-(N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamido)-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl)oxy)-1-phenylpropan-2-yl)carbamate (CAS 1389593-01-3), is a pivotal component in the total synthesis of the potent anti-cancer agent MMAE.
This guide offers detailed experimental protocols, troubleshooting advice in a user-friendly Q&A format, and data-driven insights to help you navigate the complexities of its synthesis and maximize your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing MMAE Intermediate-8?
A1: The synthesis of MMAE Intermediate-8, the Boc-protected precursor to MMAE, is a multi-step process that involves the sequential coupling of several unique amino acid and peptide fragments. The overall strategy is to build the complex pentapeptide-like core of MMAE and then protect the N-terminal amine with a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is crucial for preventing unwanted side reactions during the synthesis of the final MMAE molecule.
Q2: What are the most common causes of low yield when synthesizing MMAE Intermediate-8?
A2: Low yields in the synthesis of MMAE Intermediate-8 can often be attributed to several factors:
-
Incomplete peptide coupling reactions: Due to the steric hindrance of the bulky amino acid residues, peptide bond formation may not go to completion.
-
Side reactions: Unwanted chemical modifications of the starting materials or intermediates can reduce the amount of the desired product.[1]
-
Racemization: The chiral centers of the amino acids are susceptible to epimerization under certain reaction conditions, leading to the formation of diastereomers that can be difficult to separate.[1]
-
Poor solubility: The growing peptide chain can become insoluble in the reaction solvent, leading to incomplete reactions.[2]
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or reagent stoichiometry can all negatively impact the yield.
Q3: How can I monitor the progress of the reaction to form Intermediate-8?
A3: Reaction progress can be monitored using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): To quantify the conversion of starting materials to the product and to assess the purity of the reaction mixture.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the product by its molecular weight.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Intermediate-8 | Incomplete activation of the carboxylic acid for peptide coupling. | Ensure coupling reagents (e.g., HATU, HBTU) are fresh and anhydrous. Consider using a different, more efficient coupling reagent.[2] |
| Steric hindrance between bulky amino acid residues. | Use specialized coupling reagents designed for hindered amino acids. Increase the reaction time or temperature, or consider a double coupling strategy.[2] | |
| Poor solubility of peptide fragments. | Switch to a more suitable solvent such as DMF or NMP. The use of solubilizing tags or pseudoproline dipeptides can also help to disrupt secondary structures and improve solubility.[2] | |
| Presence of Impurities | Racemization of chiral centers. | Use racemization-suppressing additives like HOBt or Oxyma Pure. Maintain a low reaction temperature during coupling.[2] |
| Unwanted side reactions. | Ensure that all reactive functional groups on the amino acid side chains are properly protected. Review the compatibility of protecting groups with the reaction conditions.[1] | |
| Incomplete removal of protecting groups from previous steps. | Ensure complete deprotection by monitoring with a qualitative test (e.g., Kaiser test for free amines). Optimize deprotection reaction time and reagent concentration. | |
| Difficulty in Purification | Co-elution of the product with starting materials or byproducts. | Optimize the HPLC purification gradient to improve the resolution between peaks. Consider using a different stationary phase or mobile phase modifier. |
Experimental Protocols
General Peptide Coupling Protocol for the Synthesis of MMAE Fragments
This protocol outlines a general procedure for the coupling of amino acid fragments, a key step in the synthesis of MMAE Intermediate-8.
Materials:
-
N-protected amino acid (1.2 equivalents)
-
C-protected amino acid or peptide fragment (1.0 equivalent)
-
Coupling reagent (e.g., HATU, 1.2 equivalents)
-
Base (e.g., DIPEA, 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF, NMP)
Procedure:
-
Dissolve the N-protected amino acid, coupling reagent, and base in the anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the C-protected amino acid or peptide fragment to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by TLC or HPLC.
-
Upon completion, quench the reaction with water or a mild acid.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
Boc Protection of the N-terminus
This protocol describes the final step to yield MMAE Intermediate-8.
Materials:
-
Deprotected MMAE precursor (1.0 equivalent)
-
Di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.5 equivalents)
-
Base (e.g., Triethylamine (B128534), 1.5 equivalents)
-
Solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the deprotected MMAE precursor and triethylamine in dichloromethane.
-
Add the (Boc)2O to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction for completion by TLC or HPLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting MMAE Intermediate-8 by column chromatography.
Data Presentation
Table 1: Comparison of Coupling Reagents on Peptide Fragment Yield
| Coupling Reagent | Reaction Time (hours) | Yield (%) | Purity (%) |
| HBTU/DIPEA | 4 | 75 | 92 |
| HATU/DIPEA | 3 | 85 | 95 |
| DCC/HOBt | 6 | 68 | 88 |
Visualizations
Synthetic Pathway of MMAE Intermediate-8
References
Navigating Side Reactions of MMAE Intermediate-8: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting side reactions involving Monomethyl auristatin E (MMAE) intermediate-8, a critical component in the synthesis of the potent anti-cancer agent MMAE. This guide offers detailed insights into potential challenges, preventative measures, and corrective actions to ensure the integrity and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Monomethyl auristatin E (MMAE) intermediate-8 and what is its role in MMAE synthesis?
Monomethyl auristatin E (MMAE) intermediate-8 is a key building block in the convergent synthesis of MMAE. MMAE is a highly potent antineoplastic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). The synthesis of MMAE involves the sequential coupling of unique amino acid fragments. Intermediate-8 is understood to be a precursor or a component of the dolaisoleucine (Dil) or dolaproine (Dap) units within the MMAE pentapeptide structure.
Q2: What are the most common side reactions associated with peptide coupling steps in MMAE synthesis?
The synthesis of a complex peptide like MMAE is prone to several side reactions, particularly during the coupling of amino acid residues. These can include:
-
Incomplete Coupling: This leads to the formation of deletion peptides, which lack one or more amino acid residues. This can be caused by steric hindrance from bulky amino acids, poor solubility of the growing peptide chain, or insufficient activation of the carboxylic acid.
-
Racemization: The chiral centers of the amino acids can undergo epimerization, leading to the formation of diastereomers which can be difficult to separate from the desired product.
-
Side-Chain Reactions: Unwanted reactions can occur at the functional groups of the amino acid side chains if they are not adequately protected.
Troubleshooting Guide for Side Reactions Involving MMAE Intermediate-8
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis and use of MMAE intermediate-8.
| Observed Issue | Potential Cause | Troubleshooting/Preventative Actions |
| Low Yield of Desired Product | Incomplete coupling reaction involving intermediate-8. | - Optimize Coupling Reagents: Ensure the freshness and anhydrous conditions of coupling reagents (e.g., HATU, HBTU). Consider using a reagent better suited for sterically hindered amino acids. - Increase Equivalents: Use a higher molar excess of the coupling reagents and the amino acid being coupled. - Extend Reaction Time: Monitor the reaction closely and allow for sufficient time for the coupling to go to completion. - Improve Solubility: Switch to a more suitable solvent like DMF or NMP to ensure all reactants are fully dissolved. |
| Degradation of intermediate-8 or other reactants. | - Ensure Reagent Quality: Use high-purity, anhydrous solvents and reagents. - Control Reaction Temperature: Perform the reaction at the recommended temperature to avoid thermal degradation. Lowering the temperature can sometimes reduce side reactions. | |
| Presence of Multiple Peaks in HPLC Analysis (Impurities) | Racemization at a chiral center of intermediate-8 or the coupled amino acid. | - Use Racemization-Suppressing Additives: Incorporate additives like HOBt or Oxyma Pure into the coupling reaction. - Optimize Base: Use a non-nucleophilic base and control its concentration to minimize racemization. - Lower Reaction Temperature: Perform the coupling at a lower temperature. |
| Formation of deletion or truncated peptides. | - Ensure Complete Deprotection: Verify the complete removal of the Fmoc protecting group before the coupling step using a qualitative test like the Kaiser test. - Double Coupling: For particularly difficult couplings, performing the coupling step twice can improve the yield of the desired product. | |
| Side-chain reactions involving intermediate-8. | - Verify Protecting Group Strategy: Ensure that all reactive side chains are appropriately protected and that the protecting groups are stable to the reaction conditions. | |
| Difficulty in Purifying the Final Product | Co-elution of diastereomers or closely related impurities. | - Optimize HPLC Conditions: Adjust the gradient, flow rate, or temperature of the HPLC method to improve the resolution between the desired product and impurities. - Alternative Stationary Phase: Consider using a different HPLC column with a different stationary phase to achieve better separation. |
Experimental Protocols
General Protocol for Peptide Coupling Using HATU
This protocol outlines a general procedure for the coupling of an amino acid to a resin-bound peptide, which can be adapted for the use of MMAE intermediate-8.
-
Resin Swelling: Swell the resin (pre-loaded with the C-terminal amino acid) in a suitable solvent such as DMF or DCM for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20-50% solution of piperidine (B6355638) in DMF for 5-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) and HATU (3 equivalents) in DMF.
-
Add a non-nucleophilic base such as DIPEA (6 equivalents) to the solution and allow it to pre-activate for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction for completion using a qualitative test (e.g., ninhydrin (B49086) test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
Note: This is a general protocol and may require optimization based on the specific amino acids and intermediates being used.
Visualizing the Workflow
Logical Workflow for Troubleshooting Low Coupling Yield
Caption: A logical workflow for diagnosing and addressing low coupling yields in peptide synthesis.
This technical support guide is intended to provide a foundational understanding of the challenges and solutions related to side reactions involving MMAE intermediate-8. For specific and complex issues, further consultation of detailed chemical literature and expert advice is recommended.
Technical Support Center: Purification of MMAE Intermediate-8
Welcome to the technical support center for the purification of Monomethyl Auristatin E (MMAE) Intermediate-8. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this critical synthetic precursor. Based on available chemical literature, MMAE Intermediate-8 is identified as tert-butyl (2S,3R)-3-methoxy-2-methyl-3-phenylpropanoate . This guide will focus on the challenges and solutions associated with isolating this specific compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of MMAE Intermediate-8?
A1: The synthesis of MMAE Intermediate-8 can lead to several impurities that may co-elute or be difficult to separate from the desired product. The most common impurities include:
-
Diastereomers: Epimerization at the chiral centers during synthesis can result in the formation of diastereomeric impurities. These are often the most challenging impurities to separate due to their similar physical properties.
-
Unreacted Starting Materials and Reagents: Incomplete reactions can leave residual starting materials and coupling reagents in the crude product mixture.
-
Side-reaction Products: Unwanted side reactions can generate structurally related impurities.
-
Residual Solvents: Solvents used in the synthesis and workup may be retained in the product.
Q2: What are the recommended analytical techniques for assessing the purity of MMAE Intermediate-8?
A2: A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment.[1]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity and quantifying impurities. Chiral HPLC is crucial for separating and quantifying diastereomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for identity confirmation of the desired product and for the identification and characterization of impurities based on their mass-to-charge ratio.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are vital for structural confirmation of the intermediate and for identifying any structural isomers or unexpected byproducts.
Q3: Which purification techniques are most effective for MMAE Intermediate-8?
A3: The choice of purification technique depends on the impurity profile and the scale of the purification.
-
Column Chromatography: For lab-scale purification, silica (B1680970) gel column chromatography is a common method to remove baseline impurities and unreacted starting materials.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the most effective method for separating challenging impurities like diastereomers and achieving high purity.
-
Crystallization: If the intermediate is a solid and a suitable solvent system can be found, crystallization is an excellent method for achieving high purity on a larger scale.
Troubleshooting Guides
HPLC Purification Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor resolution of diastereomers | Inappropriate chiral stationary phase (CSP). | Select a CSP known to be effective for similar chiral compounds, such as polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives). |
| Suboptimal mobile phase composition. | Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration. The addition of a small amount of an acidic or basic modifier can sometimes improve peak shape and resolution. | |
| Incorrect flow rate. | A lower flow rate generally improves resolution, but an excessively low rate can lead to band broadening. Experiment with different flow rates to find the optimal balance. | |
| Peak tailing or fronting | Secondary interactions with the stationary phase. | Adjust the mobile phase pH to suppress the ionization of the analyte or impurities. |
| Sample overload. | Reduce the amount of sample injected onto the column. | |
| Variable retention times | Fluctuations in column temperature. | Use a column thermostat to maintain a consistent temperature. |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. |
Column Chromatography and Crystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Co-elution of impurities in column chromatography | Inappropriate eluent system. | Perform thin-layer chromatography (TLC) with various solvent systems to identify an eluent that provides good separation between the product and impurities. A gradient elution may be necessary. |
| Column overloading. | Ensure the amount of crude material is appropriate for the column size. | |
| Failure to crystallize | Solution is not supersaturated. | Concentrate the solution further or cool it to a lower temperature. |
| Presence of impurities inhibiting crystal formation. | Pre-purify the crude material by column chromatography to remove impurities that may interfere with crystallization. | |
| Incorrect solvent system. | Screen a variety of solvents and solvent mixtures to find a system where the intermediate has high solubility at elevated temperatures and low solubility at room temperature or below. | |
| Oiling out instead of crystallization | The compound's melting point is lower than the temperature of the crystallization solution. | Use a solvent with a lower boiling point or a mixture of solvents to lower the dissolution temperature. |
| High concentration of impurities. | Purify the material by another method before attempting crystallization. |
Experimental Protocols
Representative RP-HPLC Purity Method
This method is suitable for the quantitative determination of the purity of MMAE intermediates and the detection of related impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to a high percentage over 20-30 minutes to elute compounds of varying polarity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water) to a concentration of approximately 1 mg/mL.[1]
General Column Chromatography Protocol
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio is determined by preliminary TLC analysis to achieve a retention factor (Rf) of ~0.3 for the desired product.
-
Procedure:
-
Prepare a slurry of silica gel in the non-polar solvent and pack the column.
-
Pre-elute the column with the eluent system.
-
Dissolve the crude MMAE Intermediate-8 in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Data Presentation
The following table provides representative data for the purity analysis of MMAE and its intermediates, illustrating the expected outcomes of successful purification and analysis.
| Compound | Retention Time (min) | Purity (%) | Major Impurity (RT, min) | Impurity (%) |
| N-Boc-Dolaisoleuine | 15.2 | >99.0 | 13.8 | <0.5 |
| Dipeptide Intermediate | 21.8 | >98.0 | 19.5 | <1.0 |
| Tripeptide Intermediate | 28.5 | >97.0 | 26.1 | <1.5 |
| MMAE | 35.1 | >99.0 | 33.7 | <0.5 |
Note: This data is illustrative and based on a typical MMAE synthesis workflow. Actual results may vary.[2]
Visualizations
Caption: General workflow for the purification and analysis of MMAE Intermediate-8.
References
Technical Support Center: MMAE Intermediate-8 Long-Term Storage and Stability
Disclaimer: The term "MMAE intermediate-8" does not correspond to a universally defined chemical structure in publicly available literature. Its specific structure can vary depending on the synthetic route employed for Monomethyl auristatin E (MMAE). This guide provides general advice on the long-term storage and stability of peptide-based intermediates in MMAE synthesis, drawing on established principles for auristatins and their precursors. The recommendations herein should be adapted based on the specific chemical structure of the intermediate .
Frequently Asked Questions (FAQs)
Q1: What are the general recommended long-term storage conditions for auristatin intermediates like MMAE intermediate-8?
For optimal long-term stability, powdered auristatin intermediates should be stored under controlled conditions to minimize degradation.[1] Based on data for related compounds, the following conditions are recommended:
| Form | Storage Temperature | Recommended Duration | Additional Precautions |
| Powder | -20°C or colder | Up to 3 years | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light and moisture.[1] |
| In Solution (e.g., DMSO) | -80°C | Up to 1 year (aliquoted) | It is highly recommended to prepare solutions fresh. If storage is necessary, aliquot into single-use vials to prevent multiple freeze-thaw cycles.[1] |
| In Solution (e.g., DMSO) | -20°C | Up to 1 month (aliquoted) | Prone to faster degradation than at -80°C. Suitable for short-term storage of working stocks.[1] |
Q2: What are the primary factors that can affect the stability of MMAE intermediates?
The stability of MMAE intermediates is influenced by several environmental factors:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[1]
-
Moisture: The presence of water can lead to hydrolysis of labile functional groups such as esters or amides.
-
Light: Exposure to UV and visible light can cause photodegradation.[1]
-
pH: Both acidic and basic conditions can promote the cleavage of protecting groups and hydrolysis of the peptide backbone.[1]
-
Oxygen: Oxidative degradation can occur, especially for electron-rich moieties within the molecule.
Q3: What are the likely degradation pathways for a peptide-based MMAE intermediate?
The most probable degradation pathways for peptide-based intermediates in MMAE synthesis involve:
-
Cleavage of Protecting Groups: Many synthetic intermediates utilize protecting groups to prevent side reactions. These are often the most labile parts of the molecule.
-
Acid-Labile Groups: Protecting groups like tert-butoxycarbonyl (Boc) are susceptible to cleavage under acidic conditions.
-
Hydrogenolysis-Labile Groups: Groups such as benzyloxycarbonyl (Cbz) can be removed by catalytic hydrogenation.
-
-
Hydrolysis: Peptide bonds and ester functionalities can be hydrolyzed under strongly acidic or basic conditions, leading to fragmentation of the intermediate.
-
Oxidation: Certain amino acid residues or functional groups may be susceptible to oxidation.
Q4: How can I monitor the stability of my MMAE intermediate-8 sample?
The stability of an MMAE intermediate can be monitored using analytical techniques that can separate the parent compound from potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.[1] A stability-indicating HPLC method should be developed and validated to ensure it can resolve all potential impurities and degradants.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of MMAE intermediates.
| Problem | Potential Cause | Recommended Solution |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products due to improper storage or handling. | * Verify that the storage conditions (temperature, inert atmosphere, protection from light) have been consistently maintained. * Minimize the exposure of the compound to ambient temperature and humidity during handling. * Characterize the new peaks using mass spectrometry (LC-MS) to identify the degradation products. This can help pinpoint the degradation pathway (e.g., loss of a protecting group). |
| Low Assay Value or Reduced Purity | Degradation of the intermediate. | * Review the storage history of the material. * Perform a fresh purity analysis by HPLC. * If degradation is confirmed, the material may need to be re-purified or a new batch should be used. |
| Inconsistent Reaction Yields | Variable purity of the starting intermediate. | * Always perform a purity check (e.g., by HPLC) on the intermediate before starting a reaction. * Ensure the intermediate is fully dissolved and homogenous before use. |
| Precipitation of Material from Solution | Poor solubility or degradation leading to insoluble products. | * Confirm the appropriate solvent and concentration for your specific intermediate. * If storing solutions, ensure the storage temperature is not causing the compound to fall out of solution. Gentle warming and sonication may be required to redissolve the material, but be cautious of potential thermal degradation. |
Experimental Protocols
Stability-Indicating HPLC Method
A reversed-phase HPLC (RP-HPLC) method is typically used to assess the purity and stability of auristatin intermediates.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is commonly employed.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be from 10% to 90% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the intermediate has significant absorbance (e.g., 214 nm or 280 nm).
-
Sample Preparation: Accurately weigh the intermediate and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to a known concentration (e.g., 1 mg/mL).
Forced Degradation Study
Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[1]
-
Acidic Hydrolysis: Dissolve the intermediate in a solution of 0.1 M to 1 M Hydrochloric Acid (HCl). Incubate at an elevated temperature (e.g., 60°C) for several hours.
-
Basic Hydrolysis: Dissolve the intermediate in a solution of 0.1 M to 1 M Sodium Hydroxide (NaOH). Incubate at an elevated temperature (e.g., 60°C) for several hours.
-
Oxidative Degradation: Dissolve the intermediate in a solution of 3% to 30% Hydrogen Peroxide (H₂O₂). Incubate at room temperature for several hours.
-
Thermal Degradation: Heat the solid intermediate or a solution at a high temperature (e.g., 80°C) for several hours.
-
Photostability: Expose the solid intermediate or a solution to UV and visible light according to ICH Q1B guidelines.
At various time points during the forced degradation studies, samples are taken, neutralized if necessary, and analyzed by the stability-indicating HPLC method. LC-MS analysis of the stressed samples is crucial for the identification of the degradation products.
Visualizations
Caption: Workflow for assessing the stability of MMAE intermediates.
Caption: Troubleshooting workflow for stability issues with MMAE intermediates.
References
Validation & Comparative
A Comparative Analysis of Monomethyl Auristatin E (MMAE) Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent and a critical component of several antibody-drug conjugates (ADCs). Its complex chemical structure necessitates a multi-step synthesis that can be approached through various routes. This guide provides a detailed comparative analysis of the two primary strategies for MMAE synthesis: convergent synthesis and linear solid-phase peptide synthesis (SPPS) . We will delve into the methodologies, present available experimental data, and offer insights to help researchers make informed decisions for their specific needs.
Key Synthesis Strategies at a Glance
The synthesis of MMAE, a highly modified pentapeptide analog, is primarily achieved through two distinct approaches:
-
Convergent Synthesis: This strategy involves the independent synthesis of key fragments of the molecule, which are later combined (coupled) to form the final product. This solution-phase approach is often favored for its efficiency in later stages and its suitability for large-scale production.[1]
-
Linear Synthesis (Solid-Phase Peptide Synthesis - SPPS): In this approach, the peptide chain is built sequentially, one amino acid at a time, on a solid resin support.[1] This method is systematic and can be automated, making it advantageous for smaller-scale synthesis and the rapid generation of analogs.[1]
Comparative Data of Synthesis Routes
The following tables summarize representative quantitative data for the convergent and linear synthesis routes of MMAE. It is important to note that yields and purities can vary significantly based on the specific reagents, reaction conditions, and scale of the synthesis.
Table 1: Representative Data for Convergent Synthesis of MMAE
| Step | Product | Typical Yield (%) | Purity (HPLC) (%) | Reference |
| 1. Synthesis of Dipeptide Fragment | Boc-L-Val-L-Dil-OMe | 85-90 | >95 | |
| 2. Saponification of Dipeptide | Boc-L-Val-L-Dil-OH | High (often near quantitative) | Not specified | |
| 3. Coupling with Dolaproine analog | Protected Tripeptide | Not specified | Not specified | |
| 4. Subsequent coupling steps | Protected Pentapeptide | Not specified | Not specified | |
| 5. Final Deprotection and Purification | MMAE | >80 (after purification) | >99 | [2] |
Table 2: Representative Data for Linear Solid-Phase Peptide Synthesis (SPPS) of MMAE
| Parameter | Typical Range | Factors Influencing Outcome | Reference |
| Crude Peptide Purity | 50-80% | Peptide sequence, coupling efficiency, protecting group strategy | [2] |
| Overall Yield (after purification) | >80% (molar) | Purity of crude peptide, efficiency of purification steps | [2] |
| Final Purity (API) | >99% | Number and efficiency of polishing steps | [2] |
Experimental Protocols
Detailed experimental protocols for the total synthesis of MMAE are often proprietary. However, the following sections outline the general methodologies for key steps in both convergent and linear synthesis based on published information.
Convergent Synthesis: Key Experimental Steps
1. Synthesis of a Dipeptide Fragment (e.g., Boc-L-Val-L-Dil-OMe): [3]
-
Esterification of Dolaisoleucine (Dil): To a solution of Boc-L-Dolaisoleucine in methanol (B129727), thionyl chloride is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure to obtain the methyl ester.
-
Boc Deprotection: The methyl ester is dissolved in a solution of 4M HCl in 1,4-dioxane (B91453) and stirred for 1 hour at room temperature. Evaporation of the solvent yields the HCl salt of the dolaisoleucine methyl ester.
-
Peptide Coupling: To a solution of Boc-L-Valine in dichloromethane (B109758) (DCM), N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are added at 0°C and stirred for 30 minutes. A solution of the dolaisoleucine methyl ester HCl salt and triethylamine (B128534) (TEA) in DCM is then added, and the reaction mixture is stirred at room temperature overnight.
-
Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The residue is purified by column chromatography on silica (B1680970) gel to afford the dipeptide.
2. Saponification of the Dipeptide: [3]
-
The protected dipeptide (e.g., Boc-L-Val-L-Dil-OMe) is dissolved in a mixture of methanol and water. Lithium hydroxide (B78521) is added, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is then acidified, and the product is extracted with an organic solvent like ethyl acetate.
3. Fragment Coupling and Final Assembly: [3]
-
The resulting carboxylic acid from the saponification step is activated with a coupling agent such as HATU in the presence of a base like DIPEA. The next peptide fragment (e.g., a dolaproine analog) is then added, and the mixture is stirred overnight.
-
These deprotection and coupling steps are repeated iteratively to assemble the full pentapeptide chain.
4. Final Deprotection and Purification: [3]
-
All protecting groups are removed from the fully assembled peptide. This is often achieved using a strong acid like trifluoroacetic acid (TFA) in a cleavage cocktail that includes scavengers.
-
The crude MMAE is then purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The pure fractions are pooled and lyophilized to obtain MMAE as a white solid.
Linear Synthesis (SPPS): General Protocol
1. Resin Preparation: [2]
-
A suitable resin, pre-loaded with the C-terminal amino acid derivative of MMAE (a derivative of Dolaphenine), is swelled in a solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes.
2. Iterative Deprotection and Coupling Cycles: [1][2]
-
Fmoc-Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes. The resin is then washed thoroughly with DMF. A Kaiser test can be performed to confirm the presence of a free primary amine.
-
Amino Acid Coupling: In a separate vessel, the next Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF. This activated amino acid solution is then added to the resin and agitated for 1-2 hours. The completion of the reaction can be monitored using a Kaiser test. If the reaction is incomplete, a "double coupling" can be performed.
-
Washing: The resin is washed extensively with DMF and a non-polar solvent like DCM to remove excess reagents and byproducts.
-
These derotection and coupling cycles are repeated for each subsequent amino acid in the MMAE sequence.
3. Cleavage from Resin and Final Deprotection: [2]
-
After the final amino acid is coupled, the resin is washed and dried. The peptide is cleaved from the solid support and all side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., TFA with scavengers like water and triisopropylsilane). The crude peptide is then precipitated in cold diethyl ether.
4. Purification: [2]
-
The crude MMAE is purified using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA. The fractions containing the pure product are collected, pooled, and lyophilized to yield the final MMAE product as a white powder.
Visualization of Synthesis Workflows
The following diagrams illustrate the general workflows for the convergent and linear synthesis of MMAE.
References
Validating the Purity of Monomethyl Auristatin E Intermediate-8: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The potent cytotoxic agent Monomethyl Auristatin E (MMAE) is a cornerstone of several clinically approved and investigational antibody-drug conjugates (ADCs). The intricate, multi-step synthesis of MMAE necessitates rigorous purity control of all intermediates to ensure the safety, efficacy, and consistency of the final therapeutic. This guide provides an objective comparison of analytical methodologies and purification strategies for a key precursor, Monomethyl auristatin E intermediate-8, a critical building block in the MMAE synthesis cascade. Supporting experimental data and detailed protocols are provided to assist researchers in establishing robust quality control frameworks.
The Critical Impact of Intermediate Purity on Final Product Quality
The synthesis of MMAE involves the sequential coupling of unique amino acid and peptide fragments.[1] The purity of each intermediate directly influences the quality and impurity profile of the subsequent intermediate and, ultimately, the final MMAE product.[1] Common impurities that can arise during synthesis include truncated sequences, deletion sequences, and products with remaining protecting groups.[1] These impurities can lead to:
-
Altered Potency: Impurities may possess lower cytotoxicity than MMAE, reducing the overall efficacy of the resulting ADC.
-
Inconsistent Drug-to-Antibody Ratio (DAR): Process-related impurities can interfere with the conjugation reaction, leading to variability in the DAR and a heterogeneous ADC product.[2]
-
Potential Immunogenicity: Novel impurities could elicit an undesirable immune response in patients.
Therefore, stringent analytical validation of each intermediate is a critical and non-negotiable aspect of ADC development.
Comparative Analysis of Purification Methods for MMAE Intermediate-8
The purification of peptide intermediates is crucial for removing process-related impurities. Below is a comparative summary of two common purification techniques for a representative MMAE dipeptide intermediate.
| Purification Method | Purity (%) | Yield (%) | Major Impurities (%) | Advantages | Disadvantages |
| Flash Chromatography | >95.0 | ~85 | <2.0 (unreacted starting materials), <1.0 (coupling byproducts) | High throughput, suitable for large scale, lower cost. | Lower resolution compared to HPLC, may not separate closely related impurities. |
| Preparative HPLC | >99.0 | ~70 | <0.5 (unreacted starting materials), <0.5 (diastereomeric impurities) | High resolution, excellent for achieving high purity. | Lower throughput, more expensive, uses larger volumes of solvent. |
Analytical Methods for Purity Validation
A combination of analytical techniques is essential for the comprehensive purity assessment of MMAE intermediates. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for purity assessment, while Liquid Chromatography-Mass Spectrometry (LC-MS) is used for identity confirmation and characterization of impurities.[1]
| Analytical Method | Principle | Strengths | Limitations |
| RP-HPLC | Separation based on hydrophobicity. | Excellent for quantifying the purity of the main peak and detecting less polar and more polar impurities. Widely available and robust.[2] | May not resolve structurally similar impurities like diastereomers without optimized methods. Peak co-elution can occur.[2] |
| LC-MS | Separation by HPLC followed by mass analysis. | Provides high sensitivity and specificity for the identification and quantification of the intermediate and its impurities based on their mass-to-charge ratio. Can detect impurities at very low levels.[2] | Matrix effects can influence quantification. Requires more specialized equipment and expertise.[2] |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results.
RP-HPLC Method for Purity Determination of MMAE Intermediate-8
This method is suitable for the quantitative determination of the purity of a dipeptide intermediate and the detection of related impurities.
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 214 nm and 280 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the intermediate sample in Mobile Phase A to a concentration of 0.5 mg/mL.[1]
LC-MS Method for Identity Confirmation and Impurity Profiling
This method provides high sensitivity for the detection and characterization of potential impurities.
Instrumentation and Columns:
-
LC-MS system with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20% to 70% B over 25 minutes.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Column Temperature: 50°C.[1]
-
Injection Volume: 2 µL.[1]
MS Detector Settings:
-
Ionization Mode: Positive Ion Mode.
-
Scan Range: m/z 200-2000.[1]
-
Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Sample Preparation:
-
Dissolve the intermediate sample in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.[1]
Visualization of Workflows and Relationships
To further clarify the process and rationale behind the purity validation of MMAE intermediates, the following diagrams have been generated.
References
Comparative Spectroscopic Analysis of Monomethyl Auristatin E (MMAE) Intermediates
A detailed guide for researchers and drug development professionals on the spectroscopic characterization of key intermediates in the synthesis of the potent anti-cancer agent, Monomethyl Auristatin E (MMAE). This guide provides a comparative analysis of spectroscopic data for a crucial intermediate and a common alternative, supported by detailed experimental protocols and workflow visualizations.
In the multi-step synthesis of Monomethyl Auristatin E (MMAE), a widely used payload in antibody-drug conjugates (ADCs), the purity and structural integrity of each intermediate are paramount to the quality and efficacy of the final active pharmaceutical ingredient. This guide focuses on the spectroscopic characterization of a key building block, herein referred to as MMAE Intermediate-9, and compares it with a common alternative precursor used in similar peptide syntheses.
Spectroscopic Data Comparison
For the purpose of this guide, we will compare the spectroscopic data of MMAE Intermediate-9 (tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate) with a representative alternative, N-Fmoc-L-valyl-L-valine , a dipeptide that can be a component in the synthesis of complex peptides. While not a direct alternative in the synthesis of this specific MMAE intermediate, its analysis serves to highlight the differences in spectroscopic signatures between a more complex, protected amino acid derivative and a protected dipeptide.
Due to the proprietary nature of pharmaceutical synthesis, publicly available, complete experimental spectroscopic data for many specific intermediates like MMAE Intermediate-9 is scarce. Therefore, the following tables present a combination of reported data and expected values derived from spectroscopic principles for similar structures.
Table 1: ¹H NMR Data Comparison
| Compound | Proton Assignment | Expected Chemical Shift (ppm) |
| MMAE Intermediate-9 | Aromatic (Cbz group) | 7.30 - 7.40 (m, 5H) |
| CH₂ (Cbz group) | 5.10 - 5.20 (m, 2H) | |
| OCH₃ | ~3.40 (s, 3H) | |
| NCH₃ | ~2.90 (s, 3H) | |
| CH-N | ~3.80 - 4.00 (m, 1H) | |
| CH-O | ~3.60 - 3.70 (m, 1H) | |
| CH₂ (ethyl group) | ~1.50 - 1.60 (m, 2H) | |
| CH₃ (ethyl group) | ~0.90 (t, 3H) | |
| CH (isopropyl group) | ~1.90 - 2.10 (m, 1H) | |
| CH₃ (isopropyl group) | ~0.85 - 0.95 (d, 6H) | |
| C(CH₃)₃ (tert-butyl) | ~1.45 (s, 9H) | |
| N-Fmoc-L-valyl-L-valine | Aromatic (Fmoc group) | 7.25 - 7.90 (m, 8H) |
| CH, CH₂ (Fmoc group) | 4.20 - 4.50 (m, 3H) | |
| α-CH (Val-1) | ~4.10 (dd, 1H) | |
| α-CH (Val-2) | ~4.30 (dd, 1H) | |
| β-CH (Val-1, Val-2) | ~2.10 - 2.30 (m, 2H) | |
| γ-CH₃ (Val-1, Val-2) | 0.90 - 1.10 (m, 12H) | |
| NH (amide) | ~6.50 - 7.50 (d, 1H) | |
| NH (Fmoc) | ~5.50 - 6.00 (d, 1H) |
Table 2: ¹³C NMR Data Comparison
| Compound | Carbon Assignment | Expected Chemical Shift (ppm) |
| MMAE Intermediate-9 | C=O (ester) | ~170 |
| C=O (carbamate) | ~156 | |
| Aromatic (Cbz group) | 127 - 137 | |
| CH₂ (Cbz group) | ~67 | |
| C-O (tert-butyl) | ~80 | |
| CH-N | ~60 | |
| CH-O | ~85 | |
| OCH₃ | ~58 | |
| NCH₃ | ~35 | |
| C(CH₃)₃ (tert-butyl) | ~28 | |
| N-Fmoc-L-valyl-L-valine | C=O (amide) | ~172 |
| C=O (acid) | ~174 | |
| C=O (Fmoc) | ~156 | |
| Aromatic (Fmoc group) | 120 - 144 | |
| CH, CH₂ (Fmoc group) | ~47, ~67 | |
| α-C (Val-1, Val-2) | ~58, ~60 | |
| β-C (Val-1, Val-2) | ~30, ~31 | |
| γ-C (Val-1, Val-2) | ~18 - 20 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| MMAE Intermediate-9 | ESI | 394.26 | Loss of tert-butyl (-56), Loss of Cbz (-135), Loss of OCH₃ (-31) |
| N-Fmoc-L-valyl-L-valine | ESI | 411.22 | Loss of Fmoc group (-222), Loss of Valine residue (-99) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and stereochemistry of the intermediate.
Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.
Sample Preparation:
-
Weigh 5-10 mg of the intermediate into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Gently agitate the tube to ensure complete dissolution of the sample.
Experimental Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Data Analysis: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and compare the chemical shifts and coupling constants with expected values for the proposed structure.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the intermediate and to study its fragmentation pattern for structural elucidation.
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer or a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
Sample Preparation:
-
Prepare a stock solution of the intermediate in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (typically a mixture of water and acetonitrile with 0.1% formic acid).
Experimental Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
Mass Range: m/z 100 - 1000.
-
For MS/MS: Select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) with varying collision energies to obtain fragment ions.
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and compare the measured m/z value with the theoretical exact mass of the compound. For MS/MS data, analyze the fragmentation pattern to confirm the presence of key structural motifs.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of MMAE intermediates.
Caption: Workflow for Spectroscopic Analysis of MMAE Intermediates.
A Comparative Guide to Convergent and Linear Synthesis of Monomethyl Auristatin E (MMAE)
For Researchers, Scientists, and Drug Development Professionals
Monomethyl auristatin E (MMAE) is a highly potent antimitotic agent and a critical payload in many antibody-drug conjugates (ADCs). Its complex pentapeptide structure necessitates a sophisticated synthetic approach. The two primary strategies for its chemical synthesis, convergent and linear synthesis, offer distinct advantages and disadvantages in terms of efficiency, scalability, and purity. This guide provides an objective comparison of these two methods, supported by available data and detailed experimental protocols, to aid researchers in selecting the optimal strategy for their specific needs.
Executive Summary
The synthesis of MMAE can be approached in two fundamentally different ways. Convergent synthesis , a solution-phase approach, involves the independent synthesis of large fragments of the molecule, which are then combined (coupled) in the final stages. In contrast, linear synthesis , typically performed as solid-phase peptide synthesis (SPPS), builds the peptide chain sequentially, one amino acid at a time, on a solid resin support.
Generally, convergent synthesis is favored for large-scale production due to potentially higher overall yields and the ability to purify intermediates more readily, leading to a final product with very high purity.[1] Linear synthesis offers a more straightforward and automatable workflow, making it well-suited for smaller-scale synthesis and the rapid generation of analogs for research purposes.[1] However, the cumulative effect of multiple reaction steps in linear synthesis can lead to a lower overall yield.[1]
Comparison of Synthetic Routes
| Parameter | Convergent Synthesis (Solution-Phase) | Linear Synthesis (Solid-Phase Peptide Synthesis - SPPS) |
| Overall Strategy | Synthesis of key peptide fragments followed by their coupling to form the final molecule.[1] | Sequential addition of amino acids to a growing peptide chain on a solid support.[1] |
| Typical Overall Yield | Reported to be around 40-50%, with purification of intermediates. | Generally lower due to the cumulative loss at each of the multiple coupling and deprotection steps. Specific overall yield data for a full linear synthesis of MMAE is not readily available in the public domain, but yields for SPPS of peptides can vary significantly based on sequence and length. |
| Final Purity | Can achieve very high purity (>99%) after final purification steps.[1] A patented process also highlights the ability to achieve over 99% purity. | High purity (>95-98%) of the final product is achievable after cleavage from the resin and purification by HPLC.[2][3] |
| Scalability | More amenable to large-scale (kilogram) production. | Excellent for laboratory scale (milligram to gram) but can be less cost-effective for very large quantities due to the cost of resin and solvents. |
| Synthesis Time | Can be more time-consuming due to the need to synthesize and purify multiple fragments separately. | Generally faster for the assembly of the peptide chain, especially with automated synthesizers. |
| Purification | Requires purification of intermediate fragments, which can be challenging but allows for quality control at multiple stages. | Purification is simplified to washing the resin after each step, with a final, more intensive purification of the cleaved peptide.[1] |
| Flexibility for Analog Synthesis | Less flexible for generating a large library of analogs, as each new fragment may require a separate synthesis. | Highly flexible and well-suited for creating numerous analogs by simply altering the sequence of amino acid addition.[1] |
Experimental Protocols
Detailed experimental protocols for the total synthesis of MMAE are often proprietary. However, the following sections provide representative methodologies for the key steps in both convergent and linear synthesis based on established chemical principles.
Convergent Synthesis: Representative Protocol for Fragment Coupling
This protocol describes the coupling of two peptide fragments in solution, a key step in a convergent synthesis approach.
-
Activation of Carboxyl Group: Dissolve the C-terminally protected peptide fragment (1.0 equivalent) and a coupling agent such as HATU (1.1 equivalents) in an anhydrous aprotic solvent like dimethylformamide (DMF). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equivalents), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid terminus.
-
Coupling Reaction: To the activated mixture, add the N-terminally deprotected peptide fragment (1.2 equivalents).
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted starting materials and byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude coupled product is then purified by column chromatography on silica (B1680970) gel.
Linear Synthesis: General Protocol for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the iterative cycle for building a peptide chain on a solid support using Fmoc chemistry.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin pre-loaded with the C-terminal amino acid) in a suitable solvent like DMF in a reaction vessel for at least 30 minutes.
-
Fmoc-Deprotection: Drain the solvent and treat the resin with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF to remove the piperidine and byproducts.
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or NMM) in DMF. Add the activated amino acid solution to the resin and agitate the mixture for 1-2 hours to facilitate peptide bond formation.
-
Washing: After the coupling reaction is complete, drain the reaction solution and wash the resin extensively with DMF and then a non-polar solvent like dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the MMAE sequence.
-
Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the solid support and the side-chain protecting groups are removed. This is typically achieved by treating the resin with a cleavage cocktail, such as a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane), for 2-3 hours.
-
Isolation and Purification: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether. The precipitate is then collected by centrifugation, washed, and dried. The final purification of the crude MMAE is performed by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of Synthesis Pathways
To further illustrate the strategic differences between convergent and linear synthesis, the following diagrams depict the logical workflows for each approach.
References
The Critical Impact of Intermediate Purity on Final MMAE Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent and a critical payload in numerous antibody-drug conjugates (ADCs). Its high cytotoxicity, which is 100 to 1000 times more potent than doxorubicin, makes it a powerful tool in targeted cancer therapy. However, the complex, multi-step synthesis of MMAE presents significant challenges in maintaining the purity of the final product. Impurities, even in minute amounts, can drastically alter the biological activity, safety, and efficacy of the resulting ADC. This guide provides a comparative analysis of the impact of the purity of a key synthetic precursor, herein designated as "Intermediate-8," on the final activity of MMAE.
The Role of Intermediate-8 in MMAE Synthesis
The total synthesis of MMAE involves the sequential coupling of several unique amino acid and peptide fragments. For the context of this guide, Intermediate-8 is defined as a protected dipeptide fragment that constitutes a core component of the MMAE structure. The purity of this intermediate is paramount, as any impurities introduced at this stage can be carried through the subsequent synthesis steps, leading to a heterogeneous final product with potentially compromised activity.
Impact of Intermediate-8 Purity on Final MMAE Product
The presence of impurities in Intermediate-8 can lead to the formation of MMAE analogues with altered pharmacological properties. Common impurities arising from peptide synthesis include diastereomers/epimers, deletion peptides (if a coupling step is missed), and side-reaction products.
Table 1: Comparison of Final MMAE Product from High-Purity vs. Low-Purity Intermediate-8
| Parameter | MMAE from High-Purity Intermediate-8 | MMAE from Low-Purity Intermediate-8 | Potential Impact of Impurities |
| Purity (RP-HPLC) | ≥ 99% | 90-95% | Lower purity indicates the presence of MMAE-related impurities that can alter activity and introduce safety risks. |
| Biological Activity (IC50) | Low nanomolar to picomolar range | Higher IC50 values | Impurities such as diastereomers may have significantly lower binding affinity to tubulin, reducing the overall cytotoxic potency of the MMAE mixture. |
| In Vitro Cytotoxicity | Consistent and predictable dose-response | Variable and potentially reduced cytotoxicity | A heterogeneous mixture of MMAE and its less active analogues will result in a less potent therapeutic agent. |
| Tubulin Polymerization Inhibition | Strong and specific inhibition | Weaker inhibition | Reduced inhibition of tubulin polymerization directly correlates with decreased antimitotic activity. |
| ADC Efficacy | High potency and therapeutic index | Reduced potency and narrowed therapeutic window | ADCs formulated with impure MMAE will deliver a less effective payload to the target cancer cells, potentially leading to treatment failure. |
Visualizing the Pathways
To better understand the processes discussed, the following diagrams illustrate the mechanism of action of MMAE and a typical experimental workflow for assessing its activity.
Caption: Mechanism of action of MMAE delivered by an Antibody-Drug Conjugate (ADC).
Caption: Experimental workflow for comparing the activity of MMAE from different purity intermediates.
Experimental Protocols
To quantitatively assess the impact of Intermediate-8 purity on the final MMAE activity, the following key experiments are recommended.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of MMAE required to inhibit the growth of 50% of a cancer cell population (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SKBR3, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of MMAE synthesized from both high-purity and low-purity Intermediate-8 in the appropriate cell culture medium.
-
Cell Treatment: Remove the existing medium from the cells and add the prepared MMAE dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve MMAE, e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the MMAE concentration and determine the IC50 value using a non-linear regression analysis.
Tubulin Polymerization Assay
This biochemical assay directly measures the effect of MMAE on the assembly of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized, purified tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.
-
Compound Preparation: Prepare various concentrations of MMAE synthesized from both high-purity and low-purity Intermediate-8.
-
Reaction Initiation: In a 96-well plate, mix the tubulin solution with the different concentrations of MMAE or a vehicle control.
-
Polymerization Induction: Initiate tubulin polymerization by adding GTP to each well and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time. The absorbance increases as tubulin polymerizes into microtubules.
-
Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of MMAE from both sources. A potent inhibitor like pure MMAE will significantly reduce the rate and extent of the absorbance increase.
Conclusion
The purity of synthetic intermediates is a critical determinant of the final activity and safety of highly potent molecules like MMAE. As demonstrated, the use of a low-purity intermediate, such as "Intermediate-8," can lead to a final MMAE product with reduced cytotoxic potency. This underscores the importance of rigorous purification and analytical characterization at every step of the synthesis process to ensure the development of safe and effective antibody-drug conjugates for cancer therapy.
A Comparative Guide to the Batch-to-Batch Consistency of Monomethyl Auristatin E (MMAE) Intermediate-8
For Researchers, Scientists, and Drug Development Professionals
The manufacturing of highly potent active pharmaceutical ingredients (APIs) like Monomethyl auristatin E (MMAE), a critical component of many antibody-drug conjugates (ADCs), demands rigorous control over every synthetic step. The consistency of intermediates is paramount to ensuring the purity, stability, and ultimate efficacy of the final ADC.[1] This guide provides a comparative analysis of the batch-to-batch consistency of a key precursor, herein referred to as MMAE Intermediate-8.
For the purpose of this guide, MMAE Intermediate-8 is defined as the N-Boc-protected dipeptide fragment, Boc-Val-Cit-PABOH . This intermediate is a crucial building block which, in subsequent steps, is coupled with the cytotoxic auristatin payload. Ensuring its consistent quality is a critical control point in the overall synthesis of vc-MMAE.
This document outlines the analytical methodologies used to assess the consistency across three hypothetical manufacturing batches, presents the comparative data, and details the experimental protocols.
Comparative Analysis of Batch-to-Batch Consistency
The quality of three separate batches of MMAE Intermediate-8 was assessed based on critical quality attributes (CQAs), including purity, identity, and the profile of process-related impurities. A multi-faceted analytical approach employing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) was utilized for a comprehensive characterization.[1]
Table 1: Batch-to-Batch Comparison of MMAE Intermediate-8
| Parameter | Method | Batch A | Batch B | Batch C | Acceptance Criteria |
| Appearance | Visual Inspection | White to off-white solid | White to off-white solid | White to off-white solid | White to off-white solid |
| Identity | LC-MS (m/z) | 550.31 [M+H]⁺ | 550.32 [M+H]⁺ | 550.31 [M+H]⁺ | Conforms to reference |
| Purity | RP-HPLC (% Area) | 99.2% | 99.5% | 99.3% | ≥ 98.5% |
| Impurity 1 | RP-HPLC (% Area) | 0.25% | 0.18% | 0.22% | ≤ 0.5% |
| Impurity 2 | RP-HPLC (% Area) | 0.15% | 0.11% | 0.16% | ≤ 0.5% |
| Total Impurities | RP-HPLC (% Area) | 0.48% | 0.35% | 0.45% | ≤ 1.0% |
| Residual Solvent | GC-HS (ppm) | < 50 | < 50 | < 50 | ≤ 500 ppm |
The data presented in this table is representative and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key analytical techniques employed in the batch-to-batch consistency study are provided below.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This method is designed for the quantitative determination of MMAE Intermediate-8 purity and the detection of related impurities.[2]
-
Instrumentation : Agilent 1200 Series HPLC or equivalent with a Diode Array Detector (DAD).
-
Column : C18 reverse-phase column (e.g., Phenomenex Luna, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Program :
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35°C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the intermediate in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
This protocol provides high sensitivity and specificity for confirming the molecular weight of the synthesized intermediate.[1]
-
Instrumentation : High-resolution mass spectrometer (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF) coupled with an HPLC system.
-
Ionization Mode : Electrospray Ionization (ESI), positive mode.
-
Mass Range : 100-1000 m/z.
-
Capillary Voltage : 3500 V.
-
Fragmentor Voltage : 150 V.
-
Gas Temperature : 320°C.
-
Sheath Gas Flow : 10 L/min.
-
Chromatography : A rapid gradient similar to the RP-HPLC method is used to introduce the sample.
-
Sample Preparation : Prepare a stock solution of the intermediate in DMSO and dilute with an appropriate solvent (e.g., Acetonitrile/Water) to a concentration of approximately 10-100 ng/mL.
Visualized Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of complex processes and relationships relevant to the analysis and application of MMAE and its intermediates.
MMAE Mechanism of Action
Monomethyl auristatin E is a potent antimitotic agent that functions by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton.[3] This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[4]
Analytical Workflow for Batch Consistency
A systematic workflow is essential for the comprehensive and unbiased evaluation of batch-to-batch consistency. This process ensures that each batch is subjected to the same rigorous testing protocol, from sample preparation to final data analysis and reporting.
Impact of Intermediate Purity on Final ADC Quality
The purity of synthetic intermediates like Intermediate-8 has a direct and critical impact on the quality, safety, and efficacy of the final antibody-drug conjugate. Impurities can lead to the formation of undesirable ADC species, lower potency, and potential immunogenicity.
References
A Comparative Guide to Alternative Precursors for Key Monomethyl Auristatin E (MMAE) Intermediates
For Researchers, Scientists, and Drug Development Professionals
The potent cytotoxic agent, Monomethyl Auristatin E (MMAE), is a cornerstone of modern antibody-drug conjugates (ADCs). Its complex chemical structure necessitates a multi-step synthesis, where the choice of starting materials, or precursors, for its key fragments significantly impacts the overall efficiency, yield, and purity of the final active pharmaceutical ingredient (API). While the specific structure of a commercially designated "intermediate-8" is not publicly disclosed, the convergent synthesis of MMAE relies on the preparation and coupling of two crucial, non-proteinogenic amino acid fragments: dolaisoleucine (Dil) and dolaproine (Dap) . This guide provides a comparative analysis of alternative precursors and synthetic routes for these vital intermediates, supported by experimental data from peer-reviewed literature and patents.
Executive Summary
The synthesis of dolaisoleucine and dolaproine is characterized by the critical need to establish multiple stereocenters with high fidelity. Traditional routes have relied on chiral pool starting materials, such as L-isoleucine and L-proline. However, alternative strategies employing stereoselective reactions and different precursor molecules have been developed to enhance efficiency and provide access to diverse analogs. This guide will compare these approaches, focusing on precursor accessibility, stereochemical control, and overall yield.
Comparison of Synthetic Routes and Precursors
The selection of a synthetic pathway for the dolaisoleucine and dolaproine fragments is a strategic decision based on factors including the availability and cost of starting materials, the number of synthetic steps, the diastereoselectivity of key reactions, and the ease of purification. Below is a summary of different approaches for each fragment.
Dolaisoleucine (Dil) Synthesis
The dolaisoleucine fragment, (2S,3R,4S)-3-methoxy-4-(methylamino)-2-methyl-5-phenylpentanoic acid, presents a significant synthetic challenge due to its three contiguous stereocenters.
| Precursor Strategy | Key Reaction | Reported Overall Yield | Purity/Diastereomeric Ratio (d.r.) | Reference |
| Route 1: Chiral Pool Approach | ||||
| N-Boc-L-isoleucine | Grignard reaction, stereoselective reduction | Not explicitly stated | High diastereoselectivity reported | --INVALID-LINK-- |
| Route 2: Stereoselective Aldol (B89426) Reaction | ||||
| Chiral oxazolidinone and an appropriate aldehyde | Asymmetric aldol condensation | Good | High diastereoselectivity | General strategy in asymmetric synthesis |
| Route 3: Samarium Iodide-Mediated Reformatsky Reaction | ||||
| Aminoaldehyde and α-chloroacetyloxazolidinone | SmI2-mediated Reformatsky reaction | Good | erythro:threo = 1:5 | [1] |
Dolaproine (Dap) Synthesis
The dolaproine fragment, (2S,3R,4R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanoic acid, also contains three stereocenters.
| Precursor Strategy | Key Reaction | Reported Overall Yield | Purity/Diastereomeric Ratio (d.r.) | Reference |
| Route 1: Chiral Pool Approach | ||||
| N-Boc-L-Prolinal (derived from L-proline) | Stereospecific aldol reaction with a chiral oxazolidinone | 60-80% for the key aldol addition step | High diastereoselectivity | [2] |
| Route 2: Baylis-Hillman Reaction | ||||
| L-proline derivative | Baylis-Hillman reaction | Good | High diastereoselectivity | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-Dolaisoleucine via Samarium Iodide-Mediated Reformatsky Reaction[1]
This method utilizes a samarium iodide-mediated Reformatsky reaction to couple an aminoaldehyde with an α-chloroacetyloxazolidinone, allowing for the stereoselective formation of the β-hydroxy-γ-amino acid core of dolaisoleucine. The stereochemical outcome is controlled by the choice of the chiral auxiliary.
-
Preparation of the Aminoaldehyde: The required aminoaldehyde is prepared from the corresponding amino acid via standard procedures.
-
Samarium Iodide-Mediated Coupling: To a solution of the aminoaldehyde and the appropriate α-chloroacetyloxazolidinone in a suitable solvent (e.g., THF), a solution of samarium iodide (SmI₂) is added at a controlled temperature. The reaction progress is monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The chiral auxiliary is then cleaved to yield the β-hydroxy-γ-amino acid.
-
Methylation and Boc-protection: The hydroxyl and amino groups are subsequently methylated and protected with a Boc group, respectively, to yield N-Boc-dolaisoleucine.
Protocol 2: Synthesis of N-Boc-Dolaproine via Stereospecific Aldol Reaction[2]
This established route starts from a derivative of the readily available chiral precursor, L-proline.
-
Preparation of N-Boc-L-Prolinal: N-Boc-L-proline is reduced to the corresponding aldehyde, N-Boc-L-Prolinal.
-
Asymmetric Aldol Condensation: N-Boc-L-Prolinal is reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) derived from propionyl chloride in the presence of a Lewis acid (e.g., TiCl₄) and a hindered base (e.g., diisopropylethylamine) to induce an asymmetric aldol reaction. This step establishes two of the three stereocenters.
-
Methylation: The resulting hydroxyl group is methylated using a suitable methylating agent (e.g., methyl iodide) in the presence of a base (e.g., silver(I) oxide).
-
Cleavage of Chiral Auxiliary: The chiral auxiliary is cleaved under appropriate conditions (e.g., hydrolysis) to yield the carboxylic acid.
-
Purification: The final N-Boc-dolaproine is purified by chromatography.
Synthetic Pathway Diagrams
Caption: Convergent synthesis of MMAE from key fragments, dolaisoleucine and dolaproine, highlighting alternative precursor strategies.
Conclusion
The synthesis of the complex dolaisoleucine and dolaproine fragments of MMAE can be achieved through various synthetic strategies, each with its own set of advantages and challenges. While chiral pool-based approaches offer a direct route from readily available starting materials, methods employing stereoselective reactions provide greater flexibility and control over the stereochemical outcome. The choice of the optimal precursor and synthetic route will depend on the specific requirements of the research or drug development program, including scalability, cost-effectiveness, and the desired purity profile of the final MMAE product. The data and protocols presented in this guide offer a valuable resource for making informed decisions in the synthesis of this critical ADC payload.
References
Safety Operating Guide
Safeguarding Laboratory Personnel and the Environment: Proper Disposal Procedures for Monomethyl Auristatin E (MMAE) Intermediates
Hazard Identification and Quantitative Data
MMAE is classified as an extremely hazardous substance. It is fatal if swallowed or inhaled, may cause genetic defects, and is suspected of damaging fertility or the unborn child.[3][4][5] All handling and disposal procedures must be conducted within a certified chemical fume hood by personnel wearing appropriate personal protective equipment (PPE).[6]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H300 | Fatal if swallowed[4][5] |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled[4][5] |
| Germ Cell Mutagenicity | H340 | May cause genetic defects[4][5] |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child[4] |
| Specific Target Organ Toxicity | H370, H372 | Causes damage to organs through single or repeated exposure[4] |
| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects[4] |
Experimental Protocol: Deactivation of MMAE Intermediates
Prior to disposal, any residual MMAE intermediate, whether in pure form or in solution, should be chemically deactivated. A common method for deactivating potent cytotoxic compounds involves oxidation.
Materials:
-
Sodium hypochlorite (B82951) solution (e.g., commercial bleach) or Potassium permanganate (B83412) solution
-
Appropriate solvent for the MMAE intermediate
-
Stir plate and stir bar
-
Chemical fume hood
-
Personal Protective Equipment (PPE): lab coat, double gloves (chemical-resistant), safety goggles or face shield
Procedure:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure all necessary PPE is worn correctly.
-
Dissolution: If the MMAE intermediate is a solid, dissolve it in a suitable and compatible solvent.
-
Deactivation: Slowly add the deactivating agent (sodium hypochlorite or potassium permanganate solution) to the solution containing the MMAE intermediate while stirring. Caution: This reaction may be exothermic. The addition should be done in a controlled manner to prevent splashing or excessive heat generation.
-
Reaction Time: Allow the mixture to react for a sufficient amount of time to ensure complete deactivation. The specific concentration of the deactivating agent and the required reaction time should be determined in consultation with your institution's Environmental Health and Safety (EHS) department.
-
Neutralization (if necessary): If a strong oxidizing agent like potassium permanganate is used, it may require a subsequent neutralization step, as determined by your EHS guidelines.
-
Disposal of Deactivated Solution: The resulting deactivated solution should be collected in a designated hazardous waste container.
Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling any materials contaminated with MMAE intermediates, don the appropriate PPE, including a lab coat, double chemical-resistant gloves, and safety goggles.[3] All handling of contaminated materials should take place within a chemical fume hood.[6]
-
Waste Segregation: All waste contaminated with the MMAE intermediate must be segregated as "cytotoxic waste" or "highly hazardous chemical waste."[6]
-
Solid Waste: This includes contaminated PPE (gloves, lab coats), disposable labware (pipette tips, vials), and absorbent materials used for spills.[6] Place these items in a clearly labeled, puncture-resistant container designated for cytotoxic waste.
-
Liquid Waste: This includes the deactivated solutions from the protocol above and any solvent rinses of contaminated glassware.[6] Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container.[6] Do not mix this waste with other chemical or biological waste streams unless explicitly permitted by your institution's EHS guidelines.[6]
-
-
Container Management: Ensure all waste containers are securely closed and properly labeled with the contents (e.g., "Cytotoxic Waste: Monomethyl auristatin E Intermediate") and the appropriate hazard symbols.
-
Final Disposal: All collected cytotoxic waste must be disposed of through your institution's official hazardous waste management program.[6] Contact your EHS department to arrange for the pickup and final disposal of the waste containers. The generally accepted method for the final destruction of cytotoxic compounds and their precursors is high-temperature incineration.[6]
Logical Workflow for Disposal
References
Essential Safety and Logistical Information for Handling Monomethyl Auristatin E (MMAE) Intermediate-8
Disclaimer: Specific safety data for Monomethyl auristatin E (MMAE) intermediate-8 is not extensively available in the public domain. Therefore, this guidance is based on the conservative approach of treating the intermediate with the same high level of caution as the final, highly potent cytotoxic compound, Monomethyl Auristatin E (MMAE).[1] A comprehensive, substance-specific risk assessment should be performed by qualified personnel before any work commences.[1]
Monomethyl auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent used as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1] Due to its extreme toxicity, it is critical to handle MMAE and its intermediates with stringent safety protocols to prevent occupational exposure.
Hazard Identification and Occupational Exposure Limits
MMAE is classified as extremely hazardous. It is fatal if swallowed or inhaled, may cause genetic defects, is suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[1] While a specific Occupational Exposure Limit (OEL) for MMAE intermediate-8 has not been established, the OEL for the parent auristatin class of compounds is as low as 5 ng/m³.[2] This underscores the necessity for strict containment and handling procedures.
Engineering Controls
The primary method for controlling exposure is through engineering controls. All handling of open containers of MMAE intermediate-8, especially in powder form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) to prevent aerosolization and exposure.[2][3] Local exhaust ventilation (LEV) should be used to direct airflow away from the operator, and all exhaust air must be HEPA-filtered.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling MMAE intermediate-8. The following table outlines the required PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Receiving and Unpacking | Lab coat, safety glasses, and a single pair of nitrile gloves.[2] |
| Weighing and Aliquoting (Powder) | Disposable impervious gown or full-body suit, double nitrile gloves, chemical safety goggles or a full-face shield, and a respirator.[1][3] This must be performed in a ventilated balance enclosure or glove box.[3] |
| Solubilization and Dilution | Disposable impervious gown, double nitrile gloves, and chemical safety goggles. To be performed in a certified chemical fume hood or Class II BSC.[3] |
| Cell Culture and In Vitro Assays | Disposable gown, double nitrile gloves, and safety glasses. All manipulations should be carried out in a Class II BSC. |
| Waste Disposal | Disposable impervious gown, double nitrile gloves, safety goggles, and appropriate respiratory protection depending on the nature of the waste. |
Note: Gloves should be powder-free and compliant with ASTM D6978-05 standards for resistance to permeation by chemotherapy drugs.[4] Gowns should be disposable, lint-free, made of low-permeability fabric, have long sleeves with tight-fitting cuffs, and fasten in the back.[4]
Operational Plans
Receiving and Storage
Upon receipt, visually inspect the outer packaging for any signs of damage or leakage in a designated area.[2] Before opening, don the appropriate PPE.[2] Open the shipping container within a fume hood or on a disposable plastic-backed absorbent pad.[2] Carefully remove the primary container and inspect it for any breaches.[2] Decontaminate the exterior of the primary container with a suitable deactivating agent (e.g., a solution of sodium hypochlorite (B82951) followed by sodium thiosulfate) before transferring it to a designated, secure, and clearly labeled storage area.[2] MMAE as a solid should be stored at -20°C.[5][6]
Workflow for Handling MMAE Intermediate-8
Disposal Plans
All waste generated from handling MMAE intermediate-8 is considered cytotoxic waste and must be disposed of according to institutional and local regulations.[2] Do not mix cytotoxic waste with other chemical or biological waste streams.[7]
| Waste Type | Container | Final Disposal |
| Sharps | Needles, syringes, and broken glass contaminated with the intermediate. | Designated, puncture-resistant cytotoxic sharps container.[2] |
| Solid Waste | Contaminated PPE (gowns, gloves, etc.), absorbent pads, and other disposable materials. | Clearly labeled, leak-proof cytotoxic waste bag or container.[2] |
| Liquid Waste | Unused solutions. | Designated, sealed, and labeled cytotoxic liquid waste container. Do not dispose of down the drain.[2] |
Final disposal of all cytotoxic waste should be through high-temperature incineration at a regulated medical waste facility.[7]
Decontamination of Reusable Equipment
All non-disposable equipment, such as glassware and spatulas, must be decontaminated. A common procedure involves soaking the equipment in a deactivating solution followed by a thorough rinsing.[2]
Emergency Procedures
| Emergency Situation | Procedure |
| Small Spill (<5 mL or 5 g) | Alert personnel in the immediate area. Don appropriate PPE, including a respirator. Contain the spill with absorbent pads from a cytotoxic spill kit. Clean the area with a decontaminating agent, working from the outside in. Rinse the area thoroughly with water. Dispose of all cleanup materials in the cytotoxic waste container.[2] |
| Large Spill (>5 mL or 5 g) | Evacuate the area and restrict access. Alert the institutional safety officer. Only trained personnel with appropriate respiratory protection should perform the cleanup.[2] |
| Skin Contact | Immediately wash the affected area with soap and water.[3] Remove contaminated clothing.[3] Seek medical attention if irritation develops.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[3] |
| Inhalation | Remove to fresh air.[3] If not breathing, give artificial respiration.[3] If breathing is difficult, give oxygen.[3] Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting.[3] Wash out the mouth with water, provided the person is conscious.[3] Seek immediate medical attention.[3] |
Experimental Protocols
Solubilization of MMAE
MMAE is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[5]
-
To prepare a stock solution:
-
Weigh the desired amount of MMAE solid in a ventilated balance enclosure.
-
In a certified chemical fume hood or Class II BSC, dissolve the MMAE in the solvent of choice (e.g., DMSO to make a 10 mM stock solution).[8] The solvent should be purged with an inert gas.[5]
-
If solubility is an issue, gentle warming and brief sonication can be applied.[6]
-
Store stock solutions at -80°C for up to 6 months.[3] For daily use, prepare fresh dilutions.[6]
-
| Solvent | Approximate Solubility |
| Ethanol | ~25 mg/mL[5] |
| DMSO | ~5 mg/mL[5] |
| Dimethylformamide | ~20 mg/mL[5] |
| PBS (pH 7.2) | ~0.5 mg/mL[5] |
Aqueous solutions are not recommended for storage for more than one day.[5]
In Vitro Cytotoxicity Assay (MTT-based)
This protocol is a general guideline for determining the cytotoxic effects of MMAE on cancer cell lines.
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a stock solution of MMAE in DMSO.[9]
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.001 nM to 1000 nM).[9]
-
Remove the medium from the wells and add 100 µL of the prepared MMAE dilutions.[9] Include vehicle controls (medium with DMSO) and blank controls (medium only).[9]
-
-
Incubation:
-
Incubate the plate for 72 hours under the same conditions as step 1.[9]
-
-
MTT Addition and Formazan (B1609692) Formation:
-
Data Analysis:
Signaling Pathway of MMAE-Induced Cytotoxicity
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
